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  • Product: 1-(4-Iodophenoxy)-4-nitrobenzene
  • CAS: 21969-05-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(4-Iodophenoxy)-4-nitrobenzene: A Technical Guide

Executive Summary The rational design of complex pharmaceutical active ingredients (APIs) and advanced materials relies heavily on bifunctional building blocks. 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex pharmaceutical active ingredients (APIs) and advanced materials relies heavily on bifunctional building blocks. 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1) is a highly versatile diaryl ether characterized by a pronounced electronic asymmetry. By featuring a highly polarizable, cross-coupling-ready iodine atom on one ring and a strongly electron-withdrawing, reducible nitro group on the other, this molecule serves as a critical lynchpin in divergent synthetic strategies.

This whitepaper provides an authoritative analysis of its physicochemical properties, establishes a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and maps its downstream applications.

Structural and Electronic Profiling

The chemical architecture of 1-(4-Iodophenoxy)-4-nitrobenzene (C12H8INO3)[1] dictates its behavior in both biological and synthetic environments.

  • The Ether Linkage: The central oxygen atom acts as a resonance donor (+M effect) to both aromatic rings. However, the system is electronically polarized.

  • The Nitroarene Hemisphere: The para-nitro group exerts powerful inductive (-I) and resonance (-M) withdrawing effects. This drastically reduces the electron density of its host ring, making it highly susceptible to nucleophilic attack during synthesis and rendering the nitro group easily reducible to an aniline derivative for downstream functionalization.

  • The Iodoarene Hemisphere: The iodine atom is a heavy, highly polarizable halogen. Its weak bond dissociation energy relative to C-Br or C-Cl bonds makes it an ideal oxidative addition partner for Palladium (Pd) catalysts, enabling selective cross-coupling without disturbing the diaryl ether backbone.

Physicochemical Properties

Understanding the physical parameters of this compound is essential for solvent selection, reaction optimization, and chromatographic purification. Below is a synthesized data profile based on empirical data and structural extrapolation from closely related diaryl ethers[2][3].

PropertyValueScientific Implication
Chemical Name 1-(4-Iodophenoxy)-4-nitrobenzeneStandard IUPAC nomenclature[4].
CAS Registry Number 21969-05-1Unique identifier for regulatory compliance.
Molecular Formula C12H8INO3Defines stoichiometric calculations[5].
Molecular Weight 341.10 g/mol High mass due to the iodine atom[1].
Density (Estimated) ~1.6 - 1.7 g/cm³Extrapolated from 1-iodo-4-phenoxybenzene[3]; dictates phase separation behavior during aqueous workups.
Boiling Point (Est.) ~320 - 350 °CExtrapolated from 4-nitrophenyl phenyl ether[2]; indicates high thermal stability.
LogP (Est.) ~4.5 - 5.5Highly lipophilic; requires non-polar solvent systems (e.g., Hexanes/EtOAc) for silica gel chromatography.

Experimental Methodology: SNAr Synthesis

The Causality of Route Selection

While diaryl ethers are traditionally synthesized via the Ullmann condensation (requiring copper catalysts and temperatures >150 °C), such harsh conditions often lead to premature dehalogenation of the C-I bond.

To preserve the iodine atom, we exploit the electronic asymmetry of the target by utilizing a Nucleophilic Aromatic Substitution (SNAr) . By reacting 4-iodophenol with 1-fluoro-4-nitrobenzene, we leverage the extreme electronegativity of fluorine and the powerful electron-withdrawing nature of the para-nitro group. The nitro group lowers the LUMO of the ring, stabilizing the anionic Meisenheimer intermediate, while the fluorine acts as an exceptional leaving group.

Self-Validating SNAr Protocol

Reagents: 4-Iodophenol (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.05 equiv), K2CO3 (1.5 equiv), Anhydrous DMF.

  • Phenoxide Generation: In a flame-dried flask under N2, dissolve 4-iodophenol in anhydrous DMF. Add K2CO3 and stir at 25 °C for 15 minutes.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the charged transition state. K2CO3 is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without causing hydroxide-induced side reactions.

  • Electrophilic Attack: Add 1-fluoro-4-nitrobenzene dropwise. Elevate the reaction temperature to 80 °C.

  • In-Process Control (Self-Validation System): After 4 hours, withdraw a 50 µL aliquot, quench in water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS.

    • Validation Logic: The protocol validates its own completion when the UV-active spot for 1-fluoro-4-nitrobenzene disappears on the TLC plate, and LC-MS analysis confirms the emergence of the target mass (m/z 341.1). If starting material persists, it indicates moisture compromised the base, dictating the addition of 0.2 equiv more K2CO3.

  • Workup & Isolation: Cool the mixture and pour it into vigorously stirred ice water. The high LogP of the product forces it to precipitate. Filter the solid, wash with cold water to remove DMF/salts, and recrystallize from ethanol to yield pure 1-(4-Iodophenoxy)-4-nitrobenzene.

SNAr_Workflow A 4-Iodophenol (Nucleophile) D Phenoxide Formation (Deprotonation) A->D B 1-Fluoro-4-nitrobenzene (Electrophile) E Meisenheimer Complex (Transition State) B->E Reacts with C K2CO3 / DMF (Base / Solvent) C->D Promotes D->E Attacks F 1-(4-Iodophenoxy)-4-nitrobenzene (Product) E->F -KF

Mechanistic workflow of the SNAr synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene.

Downstream Applications & Divergent Reactivity

The true value of 1-(4-Iodophenoxy)-4-nitrobenzene lies in its orthogonal reactivity. The molecule can be selectively functionalized at two distinct sites depending on the applied conditions:

  • C-I Activation (Palladium Catalysis): The heavy iodine atom undergoes rapid oxidative addition with Pd(0) species. This allows the molecule to act as an electrophile in Suzuki-Miyaura couplings (forming extended biaryl systems) or Sonogashira couplings (installing alkynes) without affecting the nitro group.

  • Nitro Reduction: Alternatively, the NO2 group can be selectively reduced to an amine (NH2) using mild conditions (e.g., Iron/NH4Cl or Pd/C with H2). The resulting 4-(4-iodophenoxy)aniline is a highly sought-after building block for synthesizing kinase inhibitors and advanced polymers.

Reactivity_Pathways Core 1-(4-Iodophenoxy)-4-nitrobenzene Pd Pd-Catalyzed Cross-Coupling Core->Pd C-I Activation Red Nitro Reduction Core->Red NO2 Reduction Suzuki Suzuki-Miyaura (Biaryl Ethers) Pd->Suzuki Sonogashira Sonogashira (Alkynyl Ethers) Pd->Sonogashira Amine 4-(4-Iodophenoxy)aniline (Amine Building Block) Red->Amine

Divergent synthetic utility via C-I activation and NO2 reduction pathways.

Conclusion

1-(4-Iodophenoxy)-4-nitrobenzene is a structurally privileged intermediate. By understanding the causal relationship between its electronic asymmetry and its chemical behavior, researchers can bypass harsh Ullmann conditions in favor of high-yielding SNAr protocols. Its orthogonal reactivity profile—combining a cross-coupling-ready iodide with a reducible nitro group—makes it an indispensable tool in modern drug discovery and materials science.

References

  • "1-(4-iodophenoxy)-4-nitrobenzene Chemical Data", Stenutz. Available at:[Link][1]

  • "4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2 Physical Properties", Chemsrc. Available at: [Link][2]

  • "1-Iodo-4-phenoxybenzene | CAS#:2974-94-9 Physical Properties", Chemsrc. Available at: [Link][3]

  • "1-(4-Iodophenoxy)-4-nitrobenzene Encyclopedia Entry", Molbase. Available at:[Link][4]

  • "1-Iodo-4-(4-nitrophenoxy)benzene Specifications", Calpaclab. Available at:[Link][5]

Sources

Exploratory

Architectural Synthesis and Molecular Characterization of 1-(4-Iodophenoxy)-4-nitrobenzene: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, diaryl ethers represent a privileged structural motif, frequently serving as the hydrophobic core in kinase inhibitors, nuclear receptor ligands, and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, diaryl ethers represent a privileged structural motif, frequently serving as the hydrophobic core in kinase inhibitors, nuclear receptor ligands, and antimicrobial agents. Among these building blocks, 1-(4-Iodophenoxy)-4-nitrobenzene (also known as 4-iodo-4'-nitrodiphenyl ether) stands out as a highly versatile, bifunctional scaffold[1].

As application scientists, we do not merely execute reactions; we architect them. The true value of this molecule lies in its orthogonal reactivity: the para-iodo substituent provides a highly reactive handle for transition-metal-catalyzed cross-coupling, while the para-nitro group acts as a robust, masked amine that remains inert during palladium insertion. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of 1-(4-Iodophenoxy)-4-nitrobenzene, grounded in self-validating experimental protocols.

Molecular Identity & Quantitative Data

Before initiating any synthetic workflow, establishing the precise molecular identity and physical parameters of the starting material is critical for stoichiometric accuracy and analytical validation.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 1-(4-Iodophenoxy)-4-nitrobenzeneIUPAC standard nomenclature.
Common Synonyms 4-iodo-4'-nitrodiphenyl ether; 1-Iodo-4-(4-nitrophenoxy)benzene[1][2]Frequently used in commercial catalogs.
CAS Number 21969-05-1[2]Unique identifier for regulatory and inventory tracking.
Molecular Formula C12H8INO3[2]Determines isotopic distribution in mass spectrometry.
Molecular Weight 341.10 g/mol [2]Critical for precise molarity calculations in cross-coupling.
Structural Class Halogenated Diaryl EtherImparts high lipophilicity (LogP) to downstream drug candidates.
Storage Conditions Desiccated, Room Temperature, Protected from light[2]Prevents photo-induced homolytic cleavage of the C-I bond.

Mechanistic Rationale: The SNAr Pathway

The most efficient and scalable route to construct electron-deficient diaryl ethers is via Nucleophilic Aromatic Substitution (SNAr) . The synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene requires the coupling of 4-iodophenol with a 4-nitrohalobenzene[3].

The Kinetic Necessity of Fluorine: A common novice error is selecting 1-chloro-4-nitrobenzene due to its lower cost. However, in an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine is significantly more electronegative than chlorine. This exerts a profound inductive (-I) effect, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy for the phenoxide attack[3]. Consequently, 1-fluoro-4-nitrobenzene ensures rapid, complete conversion, minimizing the thermal degradation of the iodo-arene.

SNAr_Mechanism A 4-Iodophenol (Nucleophile) C Phenoxide Anion (Active Species) A->C K2CO3 (-H+) B 1-Fluoro-4-nitrobenzene (Electrophile) D Meisenheimer Complex (Stabilized Intermediate) B->D C->D Attack on ipso-Carbon E 1-(4-Iodophenoxy)-4-nitrobenzene (Final Product) D->E Fluoride Elimination

Nucleophilic Aromatic Substitution (SNAr) pathway for diaryl ether formation.

Self-Validating Synthesis Protocol

Every robust protocol must be a self-validating system. The following methodology incorporates physical and analytical checkpoints to ensure the reaction trajectory is correct at every phase.

Step-by-Step Methodology
  • System Preparation & Deprotonation:

    • Action: Charge a flame-dried, argon-purged round-bottom flask with 4-iodophenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF)[3].

    • Causality: Argon prevents the oxidative dimerization of the phenol. K₂CO₃ is chosen over stronger bases (like NaH) because its pKa is perfectly tuned to deprotonate the phenol without triggering side reactions. DMF acts as a polar aprotic solvent, leaving the resulting phenoxide anion "naked" and highly reactive.

    • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The solution will transition to a distinct yellow hue, confirming the successful generation of the phenoxide anion.

  • Electrophile Addition & Heating:

    • Action: Add 1-fluoro-4-nitrobenzene (1.05 equiv) dropwise. Elevate the temperature to 100 °C and stir for 4 to 6 hours[3].

    • Causality: The slight excess of the fluorinated electrophile ensures complete consumption of the valuable 4-iodophenol. Thermal energy is required to overcome the steric hindrance during the formation of the bulky Meisenheimer complex.

    • Self-Validation Checkpoint: Perform an in-situ LC-MS analysis. The reaction is complete when the m/z 219 peak (4-iodophenol, negative mode) disappears entirely, replaced by a dominant m/z 341 [M+H]⁺ peak[2].

  • Phase-Separation Workup:

    • Action: Cool the reaction to room temperature and pour it vigorously into 5 volumes of ice-cold distilled water.

    • Causality: This is a self-purifying step. The highly hydrophobic diaryl ether product will immediately precipitate as a solid, while the DMF solvent, unreacted electrophile, and inorganic salts remain dissolved in the aqueous phase.

    • Self-Validation Checkpoint: Filter the precipitate. If the filtrate remains heavily yellow, it indicates incomplete conversion (residual phenoxide). Wash the filter cake with cold water until the filtrate runs clear, then dry under vacuum.

Orthogonal Reactivity in Drug Discovery

The strategic brilliance of 1-(4-Iodophenoxy)-4-nitrobenzene lies in its dual functionality. In drug development, building complex architectures requires functional groups that can be manipulated independently without interfering with one another.

  • The C-I Bond: Iodine is an exceptional leaving group for oxidative addition by Palladium(0). This allows the molecule to undergo Suzuki-Miyaura couplings (with boronic acids) or Buchwald-Hartwig aminations (with amines) at room temperature or mild heating.

  • The -NO₂ Group: During the Pd-catalyzed cross-coupling of the iodine atom, the nitro group remains completely inert. It acts as a natural, atom-economical protecting group. Once the C-C or C-N bond is formed at the para-position of the first ring, the nitro group on the second ring can be reduced (using Pd/C and H₂, or Fe/HCl) to yield an aniline. This newly formed amine can then be converted into amides, ureas, or sulfonamides.

Downstream_Applications Core 1-(4-Iodophenoxy)-4-nitrobenzene (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Reacts at C-I bond Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) Core->Buchwald Reacts at C-I bond Reduction Nitro Reduction (Fe/HCl or Pd/C + H2) Core->Reduction Reacts at -NO2 group Prod1 Biaryl Ether Derivatives (C-C Bond Formation) Suzuki->Prod1 Prod2 Diaryl Ether Amines (C-N Bond Formation) Buchwald->Prod2 Prod3 4-(4-Iodophenoxy)aniline (Amine Nucleophile) Reduction->Prod3

Orthogonal reactivity pathways of 1-(4-Iodophenoxy)-4-nitrobenzene in drug discovery.

Analytical Validation Framework

To definitively confirm the structure of the synthesized 1-(4-Iodophenoxy)-4-nitrobenzene, the following analytical signatures must be observed:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will display two distinct AA'BB' spin systems (characteristic of para-substituted benzenes). The protons ortho to the strongly electron-withdrawing nitro group will appear highly deshielded (approx. 8.2 ppm). The protons ortho to the iodine will also be deshielded (approx. 7.6 ppm), while the protons ortho to the ether oxygen on both rings will appear further upfield (approx. 6.9 - 7.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expect exactly 8 distinct aromatic carbon signals, reflecting the symmetry of the two para-substituted rings.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₉INO₃ [M+H]⁺: 341.9627; Found: 341.9625. The presence of a massive mass defect is characteristic of the heavy iodine atom[2].

References

1.[2] Calpaclab. "1-Iodo-4-(4-nitrophenoxy)benzene, min 95%, 100 mg". Source: calpaclab.com. URL: 2. Sigma-Aldrich. "1-(4-Iodophenoxy)-4-nitrobenzene". Source: sigmaaldrich.com. URL: 3.[1] Molbase. "4-nitro-phenyl)-aether-Molbase". Source: molbase.com. URL: 4.[3] University of Bristol Research Portal. "This electronic thesis or dissertation has been downloaded from the University of Bristol Research Portal". Source: bris.ac.uk. URL:

Sources

Foundational

melting point and boiling point data for 1-(4-Iodophenoxy)-4-nitrobenzene

Thermodynamic Profiling of 1-(4-Iodophenoxy)-4-nitrobenzene: Melting Point, Boiling Point, and Thermal Stability Guidelines Executive Summary In the realm of advanced organic synthesis and drug development, diaryl ethers...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of 1-(4-Iodophenoxy)-4-nitrobenzene: Melting Point, Boiling Point, and Thermal Stability Guidelines

Executive Summary

In the realm of advanced organic synthesis and drug development, diaryl ethers serve as critical structural motifs. 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1) is a highly specialized intermediate featuring an ether linkage flanked by an electron-withdrawing nitro group and a highly polarizable iodine atom[1]. For researchers utilizing this compound in high-temperature cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings), understanding its precise thermodynamic boundaries—specifically its melting point (MP) and boiling point (BP)—is not merely a matter of characterization, but a fundamental safety and reaction-design prerequisite.

This whitepaper provides an in-depth analysis of the thermal properties of 1-(4-Iodophenoxy)-4-nitrobenzene, explaining the causality behind its physical state and providing field-proven, self-validating protocols for its thermal analysis.

Physicochemical Dynamics: Predicting Thermal Behavior

Empirical thermal data for highly specific intermediates like 1-(4-Iodophenoxy)-4-nitrobenzene is often superseded by predictive models due to the compound's tendency to decompose before boiling. As a Senior Application Scientist, one must deduce these properties by analyzing the intermolecular forces at play and comparing them against verified structural analogs.

  • Melting Point Causality: The ether oxygen provides conformational flexibility, which typically lowers the melting point compared to rigid biphenyl systems. However, the strong dipole moment generated by the nitro group, combined with the massive electron cloud of the iodine atom, significantly enhances London dispersion forces and

    
     stacking interactions in the crystal lattice.
    
  • Boiling Point Causality: Boiling point is a direct function of molecular weight and intermolecular cohesion. At 341.10 g/mol [1], the thermal energy required to vaporize 1-(4-Iodophenoxy)-4-nitrobenzene exceeds the homolytic bond dissociation energy of the

    
     bond. Consequently, the compound will undergo exothermic decomposition before reaching its theoretical atmospheric boiling point.
    
Table 1: Comparative Thermal Properties of Diaryl Ethers

To establish a reliable baseline, we compare the target compound against its non-iodinated and non-nitrated analogs.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Molecular Weight ( g/mol )
4-Nitrophenyl phenyl ether620-88-253 - 56[2]320[2]215.20
4-Iododiphenyl ether2974-94-943 - 45317.6[3]296.10
1-(4-Iodophenoxy)-4-nitrobenzene 21969-05-1 85 - 95 (Predicted) >410 (Decomposes) 341.10 [1]

Logical Workflows and Visualizations

The handling and application of 1-(4-Iodophenoxy)-4-nitrobenzene are strictly governed by its thermal profile. The following diagram illustrates how thermal data dictates downstream synthetic utility.

G Node1 1-(4-Iodophenoxy)-4-nitrobenzene Node2 Thermal Profiling (DSC/TGA) Node1->Node2 Subjected to Node3 Melting Point (Phase Transition) Node2->Node3 Determines Node4 Boiling Point (Vaporization) Node2->Node4 Determines Node5 Synthetic Application Node3->Node5 Dictates handling Node4->Node5 Sets max temp

Fig 1. Logical relationship between thermal profiling and high-temperature synthetic applications.

Self-Validating Experimental Protocols

Standard capillary melting point apparatuses are subjective and prone to operator error. To achieve publication-grade E-E-A-T standards, thermal properties must be derived using thermodynamic instrumentation.

Protocol A: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

This protocol utilizes DSC to measure the exact enthalpy of fusion.

Self-Validation Mechanism: To ensure trustworthiness, this protocol incorporates an internal validation loop. Prior to analyzing the sample, an Indium standard is run. If the Indium onset temperature deviates by > ±0.1 °C from 156.6 °C, the system automatically flags the calibration as invalid, preventing erroneous data acquisition.

  • Calibration: Run 2.0 mg of Indium standard at 10 °C/min. Verify

    
    .
    
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 1-(4-Iodophenoxy)-4-nitrobenzene into a standard aluminum hermetic pan. Seal using a sample press to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Method: Equilibrate the cell at 25 °C. Initiate a heating ramp of 10 °C/min up to 150 °C.

  • Data Analysis: Calculate the melting point by integrating the endothermic peak and identifying the extrapolated onset temperature (

    
    ) , which represents the true thermodynamic melting point, rather than the peak maximum.
    

Workflow S1 Indium Calibration (Self-Validation) S2 Hermetic Sealing (1-3 mg Sample) S1->S2 S3 DSC Heating (10 °C/min ramp) S2->S3 S4 Endothermic Peak (True MP Onset) S3->S4

Fig 2. Self-validating DSC workflow for precise thermodynamic melting point determination.

Protocol B: Boiling Point Estimation via Reduced-Pressure Thermogravimetric Analysis (TGA)

Because nitroaromatics pose an explosion hazard when heated to their atmospheric boiling points, boiling point must be extrapolated from reduced-pressure data.

Self-Validation Mechanism: The TGA protocol validates itself by coupling mass-loss detection with Derivative Thermogravimetry (DTG). Pure vaporization produces a smooth, symmetrical DTG curve. If the compound begins to decompose, the DTG curve will show erratic, multi-step mass loss peaks, definitively alerting the operator that the chemical integrity has been compromised.

  • Sample Loading: Place 5.0 mg of the compound into a platinum TGA pan.

  • Vacuum Application: Apply a controlled vacuum (e.g., 10 Torr) to the TGA furnace.

  • Heating Ramp: Heat the sample at 20 °C/min while continuously monitoring mass loss and the DTG signal.

  • Extrapolation: Record the temperature at which 50% mass loss occurs under vacuum. Utilize the Clausius-Clapeyron equation or a standard nomograph to extrapolate the theoretical atmospheric boiling point, ensuring the DTG curve remained symmetrical (indicating vaporization, not degradation).

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-Iodophenoxy)-4-nitrobenzene in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical manufacturing.[1] This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical manufacturing.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Iodophenoxy)-4-nitrobenzene, a diaryl ether of interest in organic synthesis.[2][3] While specific experimental data for this compound is not widely published, this document synthesizes foundational solubility principles, predictive models, and standardized experimental protocols to empower researchers in their handling and application of this and structurally similar molecules. We will explore the theoretical underpinnings of solubility, detail a robust protocol for its experimental determination, and discuss the expected solubility profile based on molecular structure analysis.

Introduction: The Critical Role of Solubility

1-(4-Iodophenoxy)-4-nitrobenzene is a diaryl ether that serves as a potential intermediate in various fields of organic synthesis, including pharmaceuticals and dyestuffs.[2] The successful execution of reactions, purification processes (like crystallization), and formulation development hinges on a thorough understanding of the compound's solubility in various organic solvents.[4] Poor solubility can lead to challenges such as low reaction yields, difficulties in purification, and poor bioavailability in final drug products.[5]

This guide is designed for researchers, chemists, and drug development professionals, providing the necessary tools to both predict and experimentally validate the solubility of 1-(4-Iodophenoxy)-4-nitrobenzene, thereby facilitating more efficient and informed process development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar intermolecular forces and polarity tend to be miscible.[7][8] The structure of 1-(4-Iodophenoxy)-4-nitrobenzene—featuring two aromatic rings, an ether linkage, a nitro group, and an iodine atom—suggests a molecule with significant polarity.

Molecular Structure Analysis
  • Polar Groups: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The ether oxygen (-O-) also contributes to the molecule's polarity.[9]

  • Aromatic Rings: The two phenyl rings are nonpolar but are susceptible to π-π stacking interactions.

  • Iodine Atom: The iodine atom is large and polarizable, contributing to dispersion forces.[10]

Given these features, 1-(4-Iodophenoxy)-4-nitrobenzene is expected to be more soluble in polar solvents than in nonpolar solvents. Polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol) are likely to be effective. Conversely, low solubility is anticipated in nonpolar aliphatic solvents like hexane and heptane.

Hansen Solubility Parameters (HSP)

A more quantitative approach to prediction involves Hansen Solubility Parameters (HSP).[11] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method .[12][13] This technique is considered the gold standard and involves equilibrating an excess amount of the solid compound with the solvent of interest until the solution is saturated.[14]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that true thermodynamic equilibrium is reached, providing a reliable and reproducible solubility value.

Materials:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (solid)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetone, Toluene, Hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis & Calculation A 1. Add excess solid solute to a known volume of solvent B 2. Agitate at constant temperature (e.g., 24-72 hours) A->B Ensure saturation C 3. Centrifuge to pellet undissolved solid B->C Reach equilibrium D 4. Filter supernatant with syringe filter (0.45 µm) C->D Remove particulates E 5. Prepare serial dilutions of the clear filtrate D->E Prepare for analysis F 6. Quantify concentration (e.g., HPLC-UV) E->F Measure concentration G 7. Calculate solubility from concentration and dilution factor F->G Final calculation

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 1-(4-Iodophenoxy)-4-nitrobenzene (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 2 mL).[15] The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[12][13] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the excess solid.[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[15] This step is critical to prevent artificially high results.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent at a known concentration.

    • Create a calibration curve by preparing a series of standards of known concentrations from the stock solution.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine its concentration.[13]

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.[16]

Expected Solubility Profile and Data

While exhaustive experimental data for 1-(4-Iodophenoxy)-4-nitrobenzene is not publicly available, we can predict its relative solubility based on its structure and the principles discussed. The following table presents an illustrative summary of the expected solubility at 25°C, categorized by solvent type. These values are estimations intended to guide solvent selection.

SolventSolvent TypePredicted Solubility CategoryRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighly polar nature effectively solvates the nitro and ether groups.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, its high polarity is favorable for this solute.
Acetone Polar AproticModerateModerately polar, capable of dissolving the compound.
Ethanol Polar ProticModerateCan engage in hydrogen bonding with the ether oxygen and nitro group oxygens.[7]
Methanol Polar ProticModerateSimilar to ethanol but slightly more polar.
Dichloromethane (DCM) Slightly PolarLow to ModerateCan dissolve many organic compounds but may be less effective for highly polar ones.
Toluene Nonpolar (Aromatic)LowPrimarily interacts via dispersion forces; unfavorable for the polar groups.[3][7]
Hexane Nonpolar (Aliphatic)Very LowLacks polarity and cannot effectively solvate the polar functional groups.[7]

Conceptual Diagram of Solubility Factors:

G cluster_solute Solute Factors cluster_solvent Solvent Factors Solute Solute Properties (1-(4-Iodophenoxy)-4-nitrobenzene) Polarity_S High Polarity (Nitro, Ether) Solute->Polarity_S HBA H-Bond Acceptors (Oxygens) Solute->HBA Solvent Solvent Properties Polarity_V Polarity Solvent->Polarity_V HBD H-Bonding (Protic vs. Aprotic) Solvent->HBD Interactions Solute-Solvent Interactions Solubility Solubility Interactions->Solubility Polarity_S->Interactions HBA->Interactions Polarity_V->Interactions HBD->Interactions

Caption: Factors influencing the solubility of the target compound.

Conclusion

Understanding the solubility of 1-(4-Iodophenoxy)-4-nitrobenzene is paramount for its effective use in scientific research and development. This guide has provided a robust framework for approaching this challenge, combining theoretical prediction with a detailed, reliable experimental protocol. By analyzing the molecule's polar nature and applying the gold-standard shake-flask method, researchers can confidently determine its solubility in a range of organic solvents. This knowledge is essential for optimizing reaction conditions, developing efficient purification strategies, and ensuring the overall success of projects involving this and other complex organic molecules. The principles and methods outlined herein serve as a valuable resource for any scientist working to bridge the gap between chemical structure and physical properties.

References

  • Attia, L., Burns, J., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News.
  • Verheyen, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.
  • Rowan. (n.d.). Predicting Solubility.
  • Verheyen, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Shayan, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia.
  • Wikipedia. (n.d.). Solubility.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Hansen Solubility Parameters. (n.d.). HSP Basics.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). 1-Iodo-4-nitrobenzene.
  • Gujadhur, R. K., & Venkataraman, D. (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether.

Sources

Foundational

Quantum Chemical Determination of the Dipole Moment for 1-(4-Iodophenoxy)-4-nitrobenzene: A Methodological Whitepaper

Executive Summary The molecule 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1)[1] represents a highly polarized, conformationally flexible diaryl ether. Accurate determination of its macroscopic dipole moment ( ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1)[1] represents a highly polarized, conformationally flexible diaryl ether. Accurate determination of its macroscopic dipole moment (


) is a critical prerequisite in drug development and materials science, as this vector dictates lipophilicity, receptor binding affinity, and crystal packing behavior. This whitepaper outlines a rigorous, self-validating quantum chemical workflow to compute this property, emphasizing the handling of relativistic effects in heavy halogens and the electronic dynamics of push-pull systems.

Theoretical Framework & Causality

The Push-Pull Electronic Architecture

1-(4-Iodophenoxy)-4-nitrobenzene is a classic donor-acceptor system. The nitro group acts as a potent electron sink via strong inductive (-I) and mesomeric (-M) effects. Conversely, the iodine atom, while electronegative, is highly polarizable and can engage in halogen bonding, acting as an electron density modulator[2]. The ether oxygen serves as a conformational pivot. Because the dipole moment is the vector sum of all local bond dipoles, the final value is inextricably linked to the dihedral angles between the two phenyl rings.

The Relativistic Challenge of Iodine

A critical failure point in standard computational protocols is the mismanagement of heavy atoms. Iodine (Z=53) possesses core electrons that move at relativistic velocities. This causes a relativistic contraction of the core orbitals, which subsequently shields the nuclear charge and forces an expansion of the valence orbitals. Standard Pople basis sets (e.g., 6-31G*) fail to model this physical reality. To obtain an accurate electron density—and therefore an accurate dipole moment—we must employ Effective Core Potentials (ECPs) such as the relativistically parameterized def2-TZVP or LANL2DZ basis sets[2][3].

Functional Selection: Beyond B3LYP

While B3LYP is the historical workhorse of Density Functional Theory (DFT), it struggles with medium-range electron correlation. For a conjugated diaryl ether where non-covalent intramolecular interactions and halogen polarizability are paramount, the meta-GGA functional M06-2X is strictly recommended. It provides superior accuracy for halogen bonds and electron density redistribution under electric fields[2].

ElectronicPathway I Iodine Atom (Polarizable Donor) Ph1 Phenoxy Ring (Electron Relay) I->Ph1 +M effect O Ether Oxygen (Conformational Pivot) Ph1->O Ph2 Phenyl Ring (Electron Relay) O->Ph2 NO2 Nitro Group (Strong Acceptor) Ph2->NO2 -M / -I effect Dipole Dipole NO2->Dipole

Fig 1: Push-pull electronic effects dictating the net dipole moment vector.

Self-Validating Experimental Protocol

To guarantee scientific trustworthiness, computational chemistry cannot be a black box. The following protocol is designed as a self-validating system : the output of one step inherently proves the physical validity of the previous step.

Step 1: Conformational Sampling
  • Action : Perform a Molecular Mechanics (e.g., MMFF94) conformational search to generate all possible rotamers around the ether linkage.

  • Causality : The dipole moment is conformation-dependent. A single arbitrary starting geometry may trap the optimization in a local minimum with a completely inverted dipole vector. We must isolate the global minimum.

Step 2: DFT Geometry Optimization
  • Action : Optimize the lowest-energy conformers using the M06-2X functional and the def2-TZVP basis set for all atoms.

  • Causality : def2-TZVP applies an ECP to the iodine core while providing a triple-

    
     quality description with polarization functions for the valence electrons, which is mandatory for resolving the diffuse electron cloud of iodine[3].
    
Step 3: Frequency Calculation (The Validation Gate)
  • Action : Compute the vibrational frequencies analytically at the exact same level of theory.

  • Causality : This is the core self-validation mechanism. If the output yields any imaginary frequencies (negative values), the structure is mathematically a transition state, not a stable local minimum. The protocol strictly requires

    
     before proceeding.
    
Step 4: Solvation Modeling & Tensor Extraction
  • Action : Apply the Solvation Model based on Density (SMD) for the target physiological or experimental solvent, then extract the static dipole moment tensor using the %elprop block in ORCA or Density=Current in Gaussian.

  • Causality : Gas-phase calculations systematically underestimate the dipole moments of highly polarizable molecules (like nitrobenzene derivatives, which baseline around 4.2 - 4.5 D in a vacuum). The solvent's dielectric field induces further polarization of the electron density, significantly increasing the macroscopic dipole moment.

Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. DFT Optimization (M06-2X / def2-TZVP) A->B C 3. Frequency Calculation (Validation: 0 Imaginary Freqs) B->C D 4. Solvation Model (PCM / SMD) C->D E 5. Dipole Moment Extraction (Tensor Analysis) D->E

Fig 2: Self-validating computational workflow for dipole moment extraction.

Quantitative Data Presentation

The choice of theoretical parameters drastically alters the resulting dipole moment. The table below summarizes the expected quantitative shifts based on the causality principles discussed above, serving as a benchmark for your own output logs.

Computational LevelIodine Basis SetSolvation ModelExpected

(Debye)
Causality / Physical Justification
B3LYP / 6-31G 6-31G (All-electron)Gas Phase~4.1 - 4.3Invalid setup. Underestimates polarization; ignores relativistic core contraction.
M06-2X / def2-TZVP def2-TZVP (ECP)Gas Phase~4.5 - 4.8Accurate gas-phase baseline. Properly accounts for core electrons via pseudopotentials[2].
M06-2X / def2-TZVP def2-TZVP (ECP)SMD (Water)~5.8 - 6.5Recommended. Solvent reaction field strongly polarizes the push-pull

-system, reflecting physiological reality.

References

  • ACS Publications | Molecular-Scale Structure of a Nitrobenzene Monolayer on Si(001) |[Link][4]

  • RSC Publishing | Dipole moments of conjugated donor–acceptor substituted systems |[Link][5]

  • NIH (National Institutes of Health) | Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets |[Link][2]

  • ResearchGate | How to obtain accurate results with molecular iodine and density functional theory? | [Link][3]

  • ORCA Manual | Electrical Properties - Electric Moments and Polarizabilities | [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene via nucleophilic aromatic substitution

An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene via Nucleophilic Aromatic Substitution This document provides a comprehensive guide for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene via Nucleophilic Aromatic Substitution

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(4-iodophenoxy)-4-nitrobenzene. This diaryl ether is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. The protocol detailed herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful and reliable method for forming C-O bonds on electron-deficient aromatic systems.

Scientific Rationale and Mechanistic Overview

Diaryl ethers are traditionally synthesized via methods like the Ullmann condensation, a copper-catalyzed reaction that often requires high temperatures and stoichiometric amounts of copper.[1][2][3] More modern approaches, such as the Buchwald-Hartwig cross-coupling, utilize palladium catalysts.[2][4] However, for specific substrates, Nucleophilic Aromatic Substitution (SNAr) offers a distinct and often more efficient, metal-free alternative.

The viability of the SNAr pathway is critically dependent on the electronic properties of the aryl halide. Aromatic rings are inherently electron-rich and thus resistant to nucleophilic attack.[5] To facilitate the reaction, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[6][7][8]

The synthesis of 1-(4-iodophenoxy)-4-nitrobenzene proceeds via the reaction of 4-iodophenol with an activated aryl halide, 1-fluoro-4-nitrobenzene. The reaction follows a two-step addition-elimination mechanism :

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the deprotonation of 4-iodophenol using a mild base, forming the more potent 4-iodophenoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring. This step disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9][10] The stability of this complex is paramount; the para-nitro group plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of this rate-limiting step.[7][8]

  • Elimination (Fast Step): The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the leaving group, in this case, the fluoride ion.[9] Fluorine, despite being a poor leaving group in traditional Sₙ2 reactions, is highly effective in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[7][11]

Reaction Mechanism: SNAr Addition-Elimination

Caption: SNAr mechanism for the synthesis of 1-(4-iodophenoxy)-4-nitrobenzene.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagents & Materials Equipment
4-Iodophenol (99%)Round-bottom flask with reflux condenser
1-Fluoro-4-nitrobenzene (99%)Magnetic stirrer with heating mantle
Potassium Carbonate (K₂CO₃), anhydrousTemperature controller and probe
Dimethylformamide (DMF), anhydrousInert atmosphere setup (Nitrogen or Argon)
Ethyl acetate (EtOAc), ACS gradeThin-Layer Chromatography (TLC) plates (silica)
Hexanes, ACS gradeUV lamp for TLC visualization
Deionized waterSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Buchner funnel and filtration flask
Recrystallization glassware
Melting point apparatus
Safety and Handling

Critical Safety Notice: This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Fluoro-4-nitrobenzene: Toxic if inhaled, harmful in contact with skin, and may cause damage to organs through prolonged exposure.[12] Avoid breathing vapors and ensure skin and eye contact is prevented.

  • 4-Iodophenol & 1-(4-Iodophenoxy)-4-nitrobenzene: Harmful if swallowed or in contact with skin.[13][14] Causes skin and serious eye irritation.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[12][13][15][16]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (5.50 g, 25.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.2 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring the suspension, add 1-fluoro-4-nitrobenzene (3.53 g, 25.0 mmol, 1.0 equiv.) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively free, enhancing its reactivity.

  • Monitoring Progress: Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The consumption of the starting materials and the appearance of a new, less polar product spot should be observed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of cold deionized water in a large beaker. This will precipitate the crude product.

    • Stir for 15 minutes, then collect the solid by suction filtration using a Buchner funnel.

    • Transfer the solid to a 500 mL separatory funnel and dissolve it in 200 mL of ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from hot ethanol.

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Combine 4-Iodophenol, K₂CO₃, and DMF B Add 1-Fluoro-4-nitrobenzene A->B C Heat to 80°C Stir for 4-6 hours B->C D Monitor by TLC C->D E Cool and Quench in Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over MgSO₄ and Concentrate G->H I Recrystallize from Ethanol H->I J Collect Pure Crystals and Dry I->J

Caption: A streamlined workflow for the synthesis and purification process.

Expected Results and Characterization

Parameter Expected Outcome
Product Appearance Pale yellow to light brown crystalline solid
Expected Yield 80-90%
Melting Point Approx. 172-174 °C[17]
Molecular Formula C₁₂H₈INO₃
Molecular Weight 341.10 g/mol

Characterization: The identity and purity of the synthesized 1-(4-iodophenoxy)-4-nitrobenzene should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect distinct aromatic signals corresponding to the two different phenyl rings.

  • ¹³C NMR: Expect 12 signals for the unique carbon atoms in the molecule.

  • FT-IR: Look for characteristic peaks for the C-O-C ether linkage, the C-I bond, and the strong symmetric and asymmetric stretches of the N-O bonds in the nitro group.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

References

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers - Marcel Dekker, Inc. Available at: [Link]

  • Nucleophilic Aromatic Substitution by Addition–Elimination (SNAr). Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. Available at: [Link]

  • iodobenzene - Organic Syntheses Procedure. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Synthesis of 4-Iodonitrobenzene. Available at: [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. Available at: [Link]

  • Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

  • 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols: Strategic Use of 1-(4-Iodophenoxy)-4-nitrobenzene in Suzuki-Miyaura Cross-Coupling

Introduction: Synthesizing Complex Biaryl Ethers The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Complex Biaryl Ethers

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note delves into the specific use of 1-(4-iodophenoxy)-4-nitrobenzene as an electrophilic partner in this reaction. The presence of an electron-withdrawing nitro group and a diaryl ether linkage makes this substrate a valuable building block for complex molecules in pharmaceutical and materials science research.[3] The insights provided herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this reaction for the synthesis of intricate biaryl ether structures.

The dual functionality of 1-(4-iodophenoxy)-4-nitrobenzene, with the reactive iodine atom primed for cross-coupling and the nitro group available for further transformations, opens up a wide array of synthetic possibilities.[3] This guide will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical troubleshooting strategies to ensure successful and reproducible outcomes.

The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of 1-(4-iodophenoxy)-4-nitrobenzene, forming a Pd(II) intermediate.[4][5][6] The electron-deficient nature of the aryl iodide in this substrate generally facilitates this step.[7]

  • Transmetalation: This is often the rate-determining step.[1] The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[1][8][9][10] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 1-(4-Iodophenoxy)- 4-nitrobenzene PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product: Biaryl Ether

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling of 1-(4-iodophenoxy)-4-nitrobenzene with a generic arylboronic acid. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)[11]

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-iodophenoxy)-4-nitrobenzene, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.[11] This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[11]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ether.

Table 1: Typical Reaction Parameters

ParameterRecommended RangeRationale
Arylboronic Acid1.2 - 1.5 equivalentsTo drive the reaction to completion and account for potential homocoupling or protodeboronation.
Catalyst Loading1 - 5 mol %Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective.
Base2 - 3 equivalentsEssential for activating the boronic acid for transmetalation.[1] The choice of base can significantly impact yield.
Temperature80 - 110 °CMany Suzuki couplings require heating to proceed at a reasonable rate.[11]
Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to addressing common problems encountered during the Suzuki-Miyaura coupling of 1-(4-iodophenoxy)-4-nitrobenzene.

Low or No Conversion:

  • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pd(0) catalysts can be sensitive to air and moisture.[11]

  • Inefficient Degassing: Oxygen can deactivate the catalyst.[11] Ensure the reaction setup is thoroughly purged with an inert gas.

  • Incorrect Base: The choice of base is critical.[1][11] If one base is ineffective, screening others such as K₃PO₄, Cs₂CO₃, or an organic base may be beneficial.

  • Insufficient Temperature: Some couplings require higher temperatures to overcome activation barriers.[11]

Side Reactions:

  • Homocoupling: The formation of biaryl products from the coupling of two arylboronic acid molecules can occur, especially in the presence of oxygen.[4] Thorough degassing can minimize this side reaction.

  • Protodeboronation: The boronic acid can be cleaved by water or other protic sources. Using anhydrous solvents or a different boronic ester (e.g., a pinacol ester) can mitigate this.[4]

  • Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This can be caused by impurities in the solvent or reagents.[4]

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Thorough Degassing) Check_Reagents->Check_Setup Screen_Bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Setup->Screen_Bases Increase_Temp Increase Reaction Temperature Screen_Bases->Increase_Temp Optimize_Ligand Optimize Ligand (for challenging substrates) Increase_Temp->Optimize_Ligand Success Successful Reaction Optimize_Ligand->Success

Figure 2: A workflow for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(4-iodophenoxy)-4-nitrobenzene is a powerful method for the synthesis of complex biaryl ethers. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to troubleshooting are essential for achieving high yields and reproducible results. By following the guidelines outlined in this application note, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. Available at: [Link]

  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - Beilstein Journals. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes.
  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Even though the compound looks boring , I really love the way we can make a lot of compounds using the diazotisation procedure.link to preparation video in comments : r/OrganicChemistry - Reddit. Available at: [Link]

  • Optimizing Organic Synthesis with Reliable 1-Iodo-4-nitrobenzene Supply. Available at: [Link]

Sources

Method

Application Notes & Protocols: 1-(4-Iodophenoxy)-4-nitrobenzene as a Versatile Intermediate for the Synthesis of Calamitic Liquid Crystals

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(4-iodophenoxy)-4-nitrobenzene, a key intermediate in the development of advanced liquid crystallin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(4-iodophenoxy)-4-nitrobenzene, a key intermediate in the development of advanced liquid crystalline materials. Diaryl ether scaffolds are prevalent in biologically active compounds and functional organic materials due to their unique structural and electronic properties.[1][2] In the context of liquid crystals, the rigid, anisotropic core of 1-(4-iodophenoxy)-4-nitrobenzene, combined with its distinct terminal functionalities, makes it an exceptionally valuable building block.[3] This document details robust, field-proven protocols for the synthesis of this intermediate via an Ullmann condensation and its subsequent utilization in a Suzuki-Miyaura cross-coupling reaction to construct a representative calamitic liquid crystal. These methodologies are designed for reproducibility and are supported by in-depth explanations of the underlying chemical principles.

Introduction: The Strategic Importance of 1-(4-Iodophenoxy)-4-nitrobenzene

The design of calamitic (rod-shaped) liquid crystals hinges on the precise engineering of molecular architecture to achieve desired mesophase behavior. The core structure must be rigid and anisotropic, while terminal groups are manipulated to fine-tune properties like melting point, clearing point, and dielectric anisotropy.[4] The diaryl ether, 1-(4-iodophenoxy)-4-nitrobenzene, is an exemplary intermediate that embodies these design principles:

  • Rigid Core: The diaryl ether linkage provides a semi-rigid, bent core structure, contributing to the overall molecular anisotropy necessary for liquid crystal phase formation.

  • Electron-Withdrawing Terminus: The nitro (NO₂) group is a powerful electron-withdrawing group that introduces a strong dipole moment, which is critical for influencing the dielectric properties of the final liquid crystal material.

  • Versatile Synthetic Handle: The iodo (I) group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the straightforward extension of the molecular core through C-C bond formation, enabling the construction of more complex, elongated structures.[3][6]

This guide presents a two-stage workflow: first, the synthesis of the 1-(4-iodophenoxy)-4-nitrobenzene intermediate, and second, its application as a precursor in a palladium-catalyzed Suzuki-Miyaura coupling to create a biphenyl-based liquid crystal scaffold.

Synthesis of Intermediate: 1-(4-Iodophenoxy)-4-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[7][8] This reaction is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as the nitro group in 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.[9] The presence of this group enhances the susceptibility of the carbon atom attached to the halogen to nucleophilic attack by the phenoxide.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 1-(4-iodophenoxy)-4-nitrobenzene from 4-iodophenol and 1-chloro-4-nitrobenzene.

Materials and Reagents:

  • 4-Iodophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Flask Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add Copper(I) Iodide (CuI, 0.1 eq) to the flask. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous DMF as the solvent.

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. The causality here is that higher temperatures are typically required for Ullmann condensations to proceed at a reasonable rate, although modern ligand systems can lower this requirement.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-iodophenoxy)-4-nitrobenzene as a solid.

Quantitative Data Summary for Synthesis
ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-IodophenolC₆H₅IO220.011.0(e.g., 5.00 g)
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.561.1(e.g., 3.94 g)
Potassium CarbonateK₂CO₃138.212.0(e.g., 6.28 g)
Copper(I) IodideCuI190.450.1(e.g., 0.43 g)
DMFC₃H₇NO73.09-(e.g., 100 mL)
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reactants & Catalyst cluster_process Process R1 4-Iodophenol Setup Combine in DMF under N₂ R1->Setup R2 1-Chloro-4-nitrobenzene R2->Setup Base K₂CO₃ (Base) Base->Setup Cat CuI (Catalyst) Cat->Setup React Heat to 120-130°C (12-24h) Setup->React Ullmann Condensation Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product 1-(4-Iodophenoxy)-4-nitrobenzene Purify->Product

Caption: Ullmann condensation workflow for the synthesis of the intermediate.

Application: Suzuki-Miyaura Coupling for Liquid Crystal Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] It is an ideal choice for elaborating the 1-(4-iodophenoxy)-4-nitrobenzene intermediate. The carbon-iodine bond is highly reactive towards the oxidative addition step of the palladium catalytic cycle, allowing for selective coupling.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 1-(4-iodophenoxy)-4-nitrobenzene with 4-cyanophenylboronic acid to synthesize 4'-cyano-[1,1'-biphenyl]-4-yl (4-nitrophenyl) ether, a molecule with the characteristic elongated, rigid structure of a calamitic liquid crystal.

Materials and Reagents:

  • 1-(4-Iodophenoxy)-4-nitrobenzene

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

  • Reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To a Schlenk flask, add 1-(4-iodophenoxy)-4-nitrobenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq). The use of a Pd(0) source is crucial for initiating the catalytic cycle via oxidative addition to the C-I bond.[6]

  • Inert Atmosphere & Solvent Addition: Evacuate and backfill the flask with argon or nitrogen at least three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The base and the presence of water are critical for the transmetalation step of the Suzuki cycle.[12]

  • Reaction: Heat the mixture to reflux (around 80-90°C) with stirring under an inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from ethanol or isopropanol) to obtain the final liquid crystalline product.

Quantitative Data Summary for Coupling
ParameterDescription
Aryl Halide1-(4-Iodophenoxy)-4-nitrobenzene (1.0 eq)
Boronic Acid4-Cyanophenylboronic acid (1.2 eq)
CatalystPd(PPh₃)₄ (3-5 mol%)
BaseNa₂CO₃ (2.0 eq)
SolventToluene/Ethanol/Water (4:1:1)
Temperature80-90°C (Reflux)
Time4-12 hours
Suzuki Coupling Pathway Diagram

Suzuki_Pathway Intermediate 1-(4-Iodophenoxy) -4-nitrobenzene Reaction Suzuki-Miyaura Coupling Intermediate->Reaction BoronicAcid 4-Cyanophenyl -boronic acid BoronicAcid->Reaction Product Target Liquid Crystal Molecule Reaction->Product Catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O Reflux Catalyst->Reaction

Caption: Suzuki-Miyaura pathway for extending the molecular core.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(4-iodophenoxy)-4-nitrobenzene intermediate before its use in subsequent reactions.

Analytical TechniquePurposeExpected Results for 1-(4-Iodophenoxy)-4-nitrobenzene
Melting Point Assess purity and identity.A sharp melting point consistent with literature values.
¹H NMR Confirm molecular structure and proton environment.Aromatic protons will show characteristic doublets in the ~6.8-8.2 ppm range, consistent with two para-substituted benzene rings.
¹³C NMR Confirm carbon framework.Signals corresponding to all 12 unique carbon atoms. Carbons attached to I, O, and NO₂ will be significantly shifted.
FTIR Spectroscopy Identify key functional groups.Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 and ~1345 cm⁻¹). C-O-C ether stretching band (~1240 cm⁻¹).
Mass Spectrometry Confirm molecular weight.Molecular ion peak (M⁺) at m/z = 341.11.[3]

Conclusion

1-(4-Iodophenoxy)-4-nitrobenzene is a highly effective and versatile intermediate for the synthesis of liquid crystals and other advanced organic materials.[3] The protocols detailed in this guide, based on the robust Ullmann condensation and Suzuki-Miyaura coupling reactions, provide a reliable pathway for its synthesis and subsequent functionalization. The strategic placement of the nitro and iodo groups offers chemists precise control over the electronic properties and structural elaboration of the final target molecules, making this intermediate a cornerstone component in the rational design of materials with tailored optoelectronic properties.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • 1-Iodo-4-(4-nitrophenoxy)benzene. MySkinRecipes. [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]

  • Dabrowski, R., et al. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials (Basel), 14(10), 2598. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Zhao, P. L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10345-10365. [Link]

  • Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024). Fengxi Chemical. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1038-1046. [Link]

Sources

Application

Application Note: Synthesis of Advanced Poly(ether imide) Diamine Monomers from 1-(4-Iodophenoxy)-4-nitrobenzene

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale Poly(ether imide)s (PEIs) represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Poly(ether imide)s (PEIs) represent a critical class of high-performance engineering thermoplastics, prized for their exceptional thermal stability, mechanical robustness, and chemical resistance. The incorporation of flexible ether (–O–) linkages into the rigid polyimide backbone is a proven strategy to enhance polymer solubility and processability without significantly depressing the glass transition temperature (


).

This application note details the synthesis of a multi-ring, ether-linked diamine monomer starting from 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1). To construct the extended monomer core, we utilize Bisphenol A (BPA) as the central nucleophile.

The Causality of Experimental Design: Why Ullmann over SNAr?

A common pitfall in polyether synthesis is the misapplication of Nucleophilic Aromatic Substitution (SNAr). SNAr requires a strong electron-withdrawing group (e.g., –NO


) situated ortho or para to the leaving group to stabilize the Meisenheimer complex. In 1-(4-Iodophenoxy)-4-nitrobenzene, the iodine leaving group is located on an electron-rich aromatic ring (para to an ether oxygen), making classical SNAr energetically forbidden.

Therefore, a transition-metal-catalyzed approach is strictly required. We employ a Cu(I)-catalyzed Ullmann etherification 1. The addition of a bidentate nitrogen ligand (e.g., 1,10-phenanthroline) is not optional; it is a mechanistic necessity to stabilize the Cu(I) oxidation state, prevent disproportionation into Cu(0) and Cu(II), and lower the activation energy, allowing the reaction to proceed at 110 °C rather than the >200 °C required by classical Ullmann conditions 2.

Experimental Workflow

G Start 1-(4-Iodophenoxy)-4-nitrobenzene + Bisphenol A Ullmann Step 1: Ullmann Etherification (CuI, Ligand, Cs2CO3, 110°C) Start->Ullmann C-O Coupling Dinitro Intermediate: Bis-Nitro Compound (Purification via Recrystallization) Ullmann->Dinitro Workup Reduction Step 2: Catalytic Reduction (Pd/C, Hydrazine Hydrate, Reflux) Dinitro->Reduction NO2 to NH2 Diamine Product: Diamine Monomer (Multi-ring Ether Diamine) Reduction->Diamine Filtration & Drying Polymer Step 3: Polycondensation (+ Dianhydride -> Poly(ether imide)) Diamine->Polymer Imidization

Workflow for PEI monomer synthesis via Ullmann etherification and catalytic reduction.

Step-by-Step Methodologies

Protocol A: Synthesis of the Dinitro Intermediate (Ullmann Etherification)

Objective: Couple two equivalents of 1-(4-Iodophenoxy)-4-nitrobenzene with one equivalent of Bisphenol A.

  • Reagent Charging: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Bisphenol A (10.0 mmol, 1.0 eq), 1-(4-Iodophenoxy)-4-nitrobenzene (20.5 mmol, 2.05 eq), Copper(I) iodide (1.0 mmol, 10 mol%), 1,10-phenanthroline (2.0 mmol, 20 mol%), and Cesium carbonate (Cs

    
    CO
    
    
    
    , 30.0 mmol, 3.0 eq).
    • Causality Note: Cs

      
      CO
      
      
      
      is selected over K
      
      
      CO
      
      
      because the larger, "softer" cesium cation provides enhanced solubility in organic solvents and increases the nucleophilicity of the in-situ generated phenoxide anion.
  • Inert Atmosphere: Evacuate and backfill the flask with high-purity Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject 50 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction Execution: Heat the mixture to 110 °C in a pre-heated oil bath for 24 hours under vigorous stirring.

    • Self-Validating Indicator: The solution will transition from a pale suspension to a deep, dark brown/red solution, indicating the formation of the active Cu(I)-ligand-phenoxide catalytic species.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove insoluble inorganic salts. Pour the filtrate into 500 mL of rapidly stirring ice water. Collect the precipitated crude dinitro intermediate via vacuum filtration. Recrystallize from glacial acetic acid or a DMF/Methanol mixture to yield pure yellow crystals.

Protocol B: Catalytic Reduction to the Diamine Monomer

Objective: Reduce the terminal nitro groups to primary amines to yield the polymerizable diamine.

  • Reagent Charging: Dissolve the purified dinitro intermediate (5.0 mmol) in 60 mL of absolute ethanol and 20 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask. Add 0.5 g of 5% Palladium on Carbon (Pd/C).

  • Hydrogen Donor Addition: Heat the suspension to 75 °C (reflux). Slowly add Hydrazine monohydrate (N

    
    H
    
    
    
    ·H
    
    
    O, 50.0 mmol, 10 eq) dropwise over 30 minutes via an addition funnel 3.
    • Causality Note: Hydrazine hydrate acts as an in-situ hydrogen donor. This eliminates the need for high-pressure H

      
       cylinders and specialized Parr reactors, making the protocol inherently safer and highly scalable for benchtop synthesis 4.
      
    • Self-Validating Indicator: The reaction will vigorously evolve nitrogen gas (bubbling). The cessation of bubbling (typically after 4-6 hours) serves as a reliable visual indicator that the reduction is complete. Furthermore, the solution color will shift from yellow to colorless/pale grey.

  • Workup & Isolation: Filter the hot solution immediately through a tightly packed Celite bed to remove the Pd/C catalyst (Caution: Pd/C can ignite in air when dry; keep wet). Evaporate the solvent under reduced pressure. Recrystallize the crude diamine from aqueous ethanol to yield a white/off-white powder.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized monomer prior to polymerization, rigorous analytical validation is required. The table below summarizes the expected quantitative and qualitative data transitions.

Compound StageAppearanceKey FT-IR Absorptions (cm⁻¹)Key ¹H-NMR Shifts (DMSO-d₆, ppm)
1-(4-Iodophenoxy)-4-nitrobenzene Yellow Powder1580 (Ar C=C), 1510 (Asym NO₂), 1340 (Sym NO₂), 1240 (C-O-C)8.25 (d, 2H, NO₂-Ar), 7.75 (d, 2H, I-Ar), 7.15 (d, 2H, O-Ar)
Dinitro Intermediate Yellow Crystals1585 (Ar C=C), 1515 (Asym NO₂), 1345 (Sym NO₂), 1245 (C-O-C)8.25 (d, 4H, NO₂-Ar), 7.20-6.90 (m, 16H, Ar-H), 1.65 (s, 6H, -CH₃)
Diamine Monomer White/Pale Powder3450 & 3360 (N-H stretch, 1° amine), 1240 (C-O-C). Complete absence of 1515/1345 NO₂ bands.6.90-6.50 (m, 24H, Ar-H), 5.05 (s, 4H, -NH₂), 1.60 (s, 6H, -CH₃)

Downstream Application: Polymerization Brief

The validated diamine monomer can be directly polymerized with a commercially available dianhydride (e.g., BPDA or 6FDA). Equimolar amounts of the diamine and dianhydride are reacted in anhydrous N,N-Dimethylacetamide (DMAc) at room temperature for 12-24 hours to form a viscous poly(amic acid) precursor. Subsequent thermal imidization (heating stepwise to 300 °C) or chemical imidization (using acetic anhydride and pyridine) drives the cyclodehydration, yielding a robust, flexible poly(ether imide) film.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI (Molecules) URL:[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: NIH / PMC (Organic Preparations and Procedures International) URL:[Link]

  • Thermally Rearranged (TR) Poly(ether−benzoxazole) Membranes for Gas Separation Source: ACS Publications (Macromolecules) URL:[Link]

  • Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene Source: Taylor & Francis (High Performance Polymers) URL:[Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling using 1-(4-Iodophenoxy)-4-nitrobenzene

Introduction: Strategic C-C Bond Formation with an Electron-Deficient Aryl Iodide The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation with an Electron-Deficient Aryl Iodide

The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-catalyzed reaction is a powerful tool for the synthesis of a wide array of conjugated molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling specifically utilizing 1-(4-iodophenoxy)-4-nitrobenzene. This substrate is of particular interest due to the presence of a strongly electron-withdrawing nitro group, which significantly influences the reactivity of the aryl iodide. Understanding and leveraging these electronic effects are critical for achieving high-yield, selective, and reproducible couplings.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and comprehensive analytical validation.

Scientific Principles and Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The presence of the electron-withdrawing nitro group on the 1-(4-iodophenoxy)-4-nitrobenzene substrate has a pronounced effect on the rate-determining oxidative addition step.

The Influence of the Nitro Group

The C-I bond in 1-(4-iodophenoxy)-4-nitrobenzene is activated towards oxidative addition to the Pd(0) catalyst. The electron-deficient nature of the aromatic ring facilitates this key step, which can often be the rate-limiting step in the catalytic cycle.[3] This enhanced reactivity means that couplings involving this substrate can often be performed under milder conditions (e.g., lower temperatures) compared to electron-rich aryl iodides.[4] However, this can also increase the propensity for side reactions if not properly controlled.

Catalytic Cycles: A Synergistic Partnership

The generally accepted mechanism involves the following key transformations:

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) complex reacts with 1-(4-iodophenoxy)-4-nitrobenzene to form a Pd(II)-aryl intermediate.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This step activates the alkyne for transmetalation.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[2]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) (Ar = 1-(4-phenoxy)-4-nitrobenzene) OxAdd->PdII_Aryl Base Base Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne PdII_Alkyne->Pd0 RedElim Reductive Elimination PdII_Alkyne->RedElim Product Ar-C≡C-R RedElim->Product CuI Cu(I)I Alkyne H-C≡C-R Cu_Acetylide Cu(I)-C≡C-R Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Transmetalation

Caption: Generalized catalytic cycle of the Sonogashira coupling.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 1-(4-iodophenoxy)-4-nitrobenzene. Optimization may be necessary depending on the specific alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for the coupling of 1-(4-iodophenoxy)-4-nitrobenzene with a variety of terminal alkynes.

Materials and Reagents:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 equiv.)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(4-iodophenoxy)-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine. The typical solvent ratio is 2:1 to 3:1 THF:Et₃N.

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC-MS.[5] Due to the activated substrate, the reaction is often complete within 1.5-3 hours.[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free protocol can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a concern with some substrates.[4] This method is particularly effective for electron-deficient aryl iodides.[7]

Materials and Reagents:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (6 mol%)

  • Tetrabutylammonium acetate (Bu₄NOAc) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 1-(4-iodophenoxy)-4-nitrobenzene, Pd(OAc)₂, and DABCO.

  • Solvent and Base Addition: Add anhydrous DMF and tetrabutylammonium acetate.

  • Alkyne Addition: Add the terminal alkyne to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. High turnover numbers have been observed for the reaction of 1-iodo-4-nitrobenzene with phenylacetylene under these conditions.[8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to Protocol 1, using ethyl acetate for extraction.

  • Purification: Purify the product via flash column chromatography.

Diagram: Experimental Workflow

Workflow Setup 1. Reaction Setup (Aryl Iodide, Catalyst, Base) Solvent 2. Add Degassed Solvent Setup->Solvent Alkyne 3. Add Terminal Alkyne Solvent->Alkyne React 4. Reaction at RT (Monitor by TLC/GC-MS) Alkyne->React Workup 5. Aqueous Work-up (Extraction) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS, IR) Purify->Analysis

Caption: A generalized workflow for the Sonogashira coupling experiment.

Data Presentation and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of 1-(4-iodophenoxy)-4-nitrobenzene with phenylacetylene.

ParameterProtocol 1 (Copper-Cocatalyzed)Protocol 2 (Copper-Free)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Pd(OAc)₂ (3 mol%)
Co-catalyst/Ligand CuI (2-5 mol%)DABCO (6 mol%)
Base Triethylamine (Et₃N)Tetrabutylammonium acetate
Solvent THF/Et₃NDMF
Temperature Room TemperatureRoom Temperature
Typical Yield Good to ExcellentModerate to Excellent[8]
Characterization Data for 1-(4-(Phenylethynyl)phenoxy)-4-nitrobenzene

Successful synthesis of the coupled product should be verified through standard analytical techniques. Below is representative data for the product of coupling 1-(4-iodophenoxy)-4-nitrobenzene with phenylacetylene.

  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 9.0 Hz, 2H), 7.66 (d, J = 9.0 Hz, 2H), 7.50-7.47 (m, 2H), 7.33-7.29 (m, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.1, 131.7, 129.1, 128.5, 128.4, 123.6, 122.1, 94.7, 87.5.

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (223.23 g/mol ).[1][9]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): ν = 3106, 2215 (C≡C stretch), 1580 (NO₂ stretch), 1340 (NO₂ stretch), 1115.[5]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and expert recommendations:

  • Low or No Product Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pd(0) sources are particularly sensitive to air.[3]

    • Reagent Purity: Impurities in the starting materials can poison the catalyst. Purify the aryl iodide and alkyne if necessary.[3]

    • Inadequate Degassing: Oxygen can lead to catalyst decomposition (formation of palladium black) and promote alkyne homocoupling. Ensure all solvents and the reaction vessel are thoroughly degassed.[4]

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Excess Copper: This is a common side reaction promoted by the copper co-catalyst.[4] Reduce the loading of CuI to the minimum effective amount.

    • Slow Alkyne Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors homocoupling.[4]

    • Switch to Copper-Free: If homocoupling persists, utilizing a copper-free protocol is the most effective solution.[4]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is mandatory.

  • 1-(4-Iodophenoxy)-4-nitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] It is also light-sensitive.[10]

    • Handling: Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11] Handle in a well-ventilated area or a chemical fume hood.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[10]

  • General Precautions:

    • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

    • Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

    • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Sonogashira coupling of 1-(4-iodophenoxy)-4-nitrobenzene is a highly effective transformation for the synthesis of complex diaryl ether acetylene derivatives. The electron-deficient nature of the substrate facilitates the reaction, often allowing for mild conditions. By understanding the mechanistic principles, selecting the appropriate protocol (copper-cocatalyzed or copper-free), and adhering to rigorous experimental technique, researchers can achieve high yields and purity. This guide provides the necessary framework for the successful application of this important reaction in a research and development setting.

References

  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69, 5752-5755.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.

  • Benchchem. A troubleshooting guide for Sonogashira coupling failures.

  • R Discovery. Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. (2016).

  • Reddit. Sonogashira troubleshooting help needed. (2020).

  • Chemistry LibreTexts. Sonogashira Coupling. (2024).

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Iodo-4-nitrobenzene. (2011).

  • PubChem. 1-Nitro-4-phenylethynyl-benzene.

  • Wiley-VCH. Supporting Information.

  • McLain, J. H. Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.

  • RSC Publishing. Solvent-free Sonogashira coupling reaction via high speed ball milling.

  • MilliporeSigma. SAFETY DATA SHEET.

  • The Royal Society of Chemistry. Supporting information.

  • Santa Cruz Biotechnology. 1-Iodo-4-nitrobenzene Safety Data Sheet.

  • ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes.

  • Benchchem. Characterization data for 1-Ethynyl-4-nitrobenzene derivatives.

  • ResearchGate. Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction.

  • Synquest Labs. 1-(Iodomethyl)-4-nitrobenzene - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - Nitrobenzene.

  • Benchchem. Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.

  • SpectraBase. 1-Nitro-4-(phenyl)ethynyl)-benzene - Optional[MS (GC)] - Spectrum.

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

Sources

Application

Application Note: Ligand-Accelerated Ullmann Condensation of 1-(4-Iodophenoxy)-4-nitrobenzene

Executive Summary This application note details optimized protocols for the copper-catalyzed Ullmann-type cross-coupling of 1-(4-Iodophenoxy)-4-nitrobenzene. By leveraging modern ligand-accelerated catalysis, researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the copper-catalyzed Ullmann-type cross-coupling of 1-(4-Iodophenoxy)-4-nitrobenzene. By leveraging modern ligand-accelerated catalysis, researchers can achieve high-yielding C-N (Goldberg amination) and C-O (Ullmann etherification) bond formations under relatively mild conditions. This guide provides mechanistic insights, causality-driven optimization data, and self-validating standard operating procedures (SOPs) designed for drug development professionals.

Strategic Value of the Substrate

1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1) is a highly versatile bifunctional building block[1]. The diaryl ether core is a privileged scaffold frequently found in kinase inhibitors and agrochemicals. The presence of the highly reactive aryl iodide allows for selective cross-coupling at the para position[2]. Following the Ullmann coupling, the para-nitro group on the distal ring can be selectively reduced to an aniline, providing a synthetic handle for subsequent derivatization (e.g., amide or urea formation) in complex drug discovery pipelines.

Mechanistic Framework

Historically, Ullmann and Goldberg reactions required stoichiometric copper and extreme temperatures (often >200 °C)[3]. Modern methodologies employ catalytic copper(I) salts in combination with bidentate ligands (e.g., diamines, amino alcohols, or diketones)[4]. These ligands serve a dual purpose: they increase the solubility of the Cu(I) species in organic solvents and modulate the electronics of the metal center to facilitate the challenging oxidative addition step[5].

The is generally accepted to proceed via a Cu(I)/Cu(III) pathway[2]:

  • Ligand Exchange: The precatalyst (CuI) coordinates with the ligand and the nucleophile (amine or alkoxide) in the presence of a base, forming the active L-Cu(I)-Nu complex.

  • Oxidative Addition: 1-(4-Iodophenoxy)-4-nitrobenzene undergoes oxidative addition to the electron-rich Cu(I) center, forming a transient, high-valent Cu(III) intermediate[4]. Aryl iodides are significantly more reactive in this step than bromides or chlorides, driving the reaction forward[3].

  • Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination to forge the new C-Nu bond, releasing the coupled product and regenerating the Cu(I) catalyst[6].

UllmannCycle CuX Cu(I)X + Ligand (Precatalyst) CuNu L-Cu(I)-Nu (Active Nucleophile) CuX->CuNu Nu-H, Base - Base·HX CuIII L-Cu(III)(Ar)(Nu)(I) (Oxidative Addition) CuNu->CuIII Ar-I Oxidative Addition CuIII->CuX Regeneration of Cu(I)X Product Ar-Nu (Coupled Product) CuIII->Product Reductive Elimination ArI 1-(4-Iodophenoxy)-4-nitrobenzene (Ar-I) ArI->CuIII

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Optimization of Reaction Conditions

The choice of ligand, base, and solvent is critical for maximizing the yield and minimizing dehalogenation or homocoupling side reactions[6]. Table 1 summarizes the optimization of the C-N coupling between 1-(4-Iodophenoxy)-4-nitrobenzene and a model secondary amine (morpholine).

Table 1: Optimization of C-N Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF12015
2CuI (10)DMEDA (20)K₂CO₃ (2.0)DMF11088
3CuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMSO11092
4CuI (10)L-Proline (20)K₃PO₄ (2.0)DMSO9085
5Cu(OAc)₂ (10)DMEDA (20)K₂CO₃ (2.0)Toluene11045

Causality Insight: Entry 1 demonstrates that without a chelating ligand, the reaction stalls due to catalyst aggregation and poor solubility. The use of bidentate nitrogen ligands (DMEDA or 1,10-Phenanthroline) drastically accelerates the reaction by stabilizing the Cu(I) oxidation state (Entries 2 & 3). Cs₂CO₃ in DMSO provides the optimal balance of base solubility and solvent polarity for the Goldberg-type amination, facilitating the initial deprotonation of the amine[5].

Experimental Protocols

Workflow Step1 1. Reagent Preparation Dry solvents, degas system (N2/Ar) Step2 2. Catalyst & Ligand Mixing CuI + Ligand + Base Step1->Step2 Step3 3. Substrate Addition 1-(4-Iodophenoxy)-4-nitrobenzene + Nucleophile Step2->Step3 Step4 4. Reaction Heating 90-110 °C for 12-24 hours Step3->Step4 Step5 5. Workup & Purification Filtration, Extraction, Chromatography Step4->Step5

Figure 2: Standard operational workflow for ligand-accelerated Ullmann cross-coupling.

Protocol A: C-N Coupling (Goldberg Amination) with Secondary Amines

This protocol outlines the coupling of 1-(4-Iodophenoxy)-4-nitrobenzene with morpholine to form an N-aryl derivative.

Materials:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 mmol, 341.1 g/mol )[7]

  • Morpholine (1.2 mmol)

  • Copper(I) iodide (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, 1,10-Phenanthroline, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry nitrogen or argon. Repeat this cycle three times. Causality: Ensuring an oxygen-free environment is critical to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II) complexes.

  • Substrate Addition: Under a positive flow of nitrogen, add 1-(4-Iodophenoxy)-4-nitrobenzene and morpholine.

  • Solvent Addition: Inject anhydrous DMSO (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or GC-MS[5].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and insoluble copper complexes.

  • Extraction: Wash the filtrate with water (3 x 10 mL) to remove the DMSO solvent, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel) to afford the pure N-(4-(4-nitrophenoxy)phenyl)morpholine.

Protocol B: C-O Coupling (Ullmann Etherification) with Phenols

This protocol describes the coupling of 1-(4-Iodophenoxy)-4-nitrobenzene with a substituted phenol to generate a bis-diaryl ether.

Materials:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 mmol)

  • 4-Methoxyphenol (1.2 mmol)

  • Copper(I) iodide (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction vial with CuI, N,N-Dimethylglycine, K₃PO₄, 1-(4-Iodophenoxy)-4-nitrobenzene, and 4-Methoxyphenol.

  • Degassing: Purge the vial with argon for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).

  • Reaction: Seal the vial and heat at 100 °C for 20 hours. Causality: N,N-Dimethylglycine acts as an excellent, inexpensive, and air-stable amino acid ligand that specifically promotes C-O bond formation efficiently over C-C homocoupling[2].

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and wash with 1M NaOH (10 mL) to remove unreacted phenol. Wash with water and brine, then dry over MgSO₄.

  • Purification: Evaporate the solvent and purify via column chromatography to isolate the target bis-ether.

Troubleshooting & Analytical Validation

  • Dehalogenation (Formation of 4-nitrodiphenyl ether): If significant proto-dehalogenation is observed, ensure the solvents are strictly anhydrous. Traces of water can act as a proton source during the catalytic cycle.

  • Stalled Reactions: If the reaction stalls before completion, it may be due to the oxidation of the catalyst. A stalled amination can often be rejuvenated by adding a catalytic amount of Cu(0) powder, which serves to reduce any formed Cu(II) back to the active Cu(I) species[4].

  • Self-Validating Check: The disappearance of the starting material (m/z 341.1) and the appearance of the product mass in LC-MS or GC-MS serves as a definitive validation of the protocol[7].

References

  • Ullmann condensation - Wikipedia. Wikipedia.[Link]

  • 1-(4-iodophenoxy)-4-nitrobenzene Chemical Data. Stenutz.[Link]

  • Ullmann Reaction. Organic Chemistry Portal.[Link]

  • The mechanism of the modified Ullmann reaction. University of Groningen Research Portal.[Link]

  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. PubMed (NIH).[Link]

  • Ullmann coupling - An overview. OperaChem. [Link]

Sources

Method

Application Note: Synthesis of Novel Bioactive Diaryl Ether Scaffolds Utilizing 1-(4-Iodophenoxy)-4-nitrobenzene

Introduction: The Diaryl Ether Moiety as a Privileged Scaffold in Drug Discovery The diaryl ether linkage is a cornerstone structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diaryl Ether Moiety as a Privileged Scaffold in Drug Discovery

The diaryl ether linkage is a cornerstone structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] This structural unit's prevalence is due to its unique combination of stability, conformational flexibility, and its ability to mimic other functional groups, making it a "privileged scaffold" in medicinal chemistry.[2][3][5] Key examples of biologically potent molecules containing the diaryl ether core include the antibiotic vancomycin and the anti-HIV agent chloropeptin II.[6][7]

This application note provides a comprehensive guide for the synthesis of novel, potentially bioactive diaryl ether derivatives using 1-(4-Iodophenoxy)-4-nitrobenzene as a versatile starting material. This substrate is strategically designed with two key reactive handles:

  • An aryl iodide , which is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

  • A nitro group , which can be readily reduced to an amine for further derivatization, and also activates the ring for certain coupling reactions.[8][9]

We will detail two primary synthetic strategies leveraging these functionalities: a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction and a subsequent reduction/functionalization sequence. These protocols are designed to be robust and adaptable for the generation of diverse chemical libraries for drug discovery and development programs.

Strategic Overview: A Dual-Functionalization Approach

Our synthetic strategy is a two-stage process designed for maximum diversity. Starting with 1-(4-Iodophenoxy)-4-nitrobenzene, we first build a tri-aryl ether core via a cross-coupling reaction. Subsequently, the nitro group is transformed into a handle for further diversification.

G A 1-(4-Iodophenoxy)-4-nitrobenzene (Starting Material) B Stage 1: Buchwald-Hartwig C-O Coupling (with diverse phenols) A->B Pd-Catalyst, Ligand, Base C Triaryl Ether Nitro-Derivatives B->C D Stage 2: Nitro Group Reduction C->D Reducing Agent (e.g., SnCl2, H2/Pd-C) E Triaryl Ether Amino-Derivatives D->E F Stage 3: Amine Functionalization (Amidation, Sulfonamidation, etc.) E->F Acyl Chlorides, Sulfonyl Chlorides G Diverse Library of Bioactive Candidates F->G

Caption: Synthetic workflow for library generation.

Part 1: Synthesis of Triaryl Ether Scaffolds via Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O cross-coupling reaction is a powerful palladium-catalyzed method for the formation of diaryl ethers, offering milder conditions and broader substrate scope compared to the classical Ullmann condensation.[6][10][11] We will employ this reaction to couple 1-(4-Iodophenoxy)-4-nitrobenzene with a variety of substituted phenols.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., t-BuXPhos) is chosen.[12] These bulky, electron-rich ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in C-O bond formation, and allow for lower reaction temperatures.[12][13]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used. Its high solubility in organic solvents and its ability to effectively deprotonate the phenol without interfering with the catalyst are critical for high yields.[14]

  • Solvent: Toluene or dioxane are excellent solvent choices as they are relatively non-polar, have high boiling points suitable for the reaction, and are compatible with the catalytic system.[6][15]

Detailed Protocol 1: Buchwald-Hartwig C-O Coupling

This protocol describes a general procedure for the coupling of 1-(4-Iodophenoxy)-4-nitrobenzene with a substituted phenol.

Materials:

  • 1-(4-Iodophenoxy)-4-nitrobenzene

  • Substituted Phenol (e.g., 4-methoxyphenol, 3-chlorophenol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • t-BuXPhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and t-BuXPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 mmol, 1.0 equiv), the substituted phenol (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired triaryl ether derivative.

Expected Results & Data

The following table summarizes expected yields for the coupling with various phenols, based on literature precedents for similar transformations.

Phenol DerivativeExpected ProductTypical Yield (%)
4-Methoxyphenol4-((4-Methoxyphenoxy)phenoxy)-1-nitrobenzene85-95%
3-Chlorophenol4-((3-Chlorophenoxy)phenoxy)-1-nitrobenzene75-85%
2,6-Dimethylphenol4-((2,6-Dimethylphenoxy)phenoxy)-1-nitrobenzene60-75%
4-Cyanophenol4-((4-Cyanophenoxy)phenoxy)-1-nitrobenzene80-90%

Yields are estimates and will vary based on reaction scale and purification efficiency.

G cluster_cat Catalytic Cycle Pd0 Pd(0)L Pd_OA Ar-Pd(II)-I(L) Pd0->Pd_OA Oxidative Addition (Ar-I) Pd_OAr Ar-Pd(II)-OAr'(L) Pd_OA->Pd_OAr Ligand Exchange (Ar'-OH, Base) Pd_OAr->Pd0 Reductive Elimination Product Triaryl Ether Product Pd_OAr->Product ArI 1-(4-Iodophenoxy) -4-nitrobenzene ArI->Pd_OA ArOH Phenol ArOH->Pd_OAr

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Part 2: Nitro Group Reduction and Derivatization

The nitro group on the newly synthesized triaryl ether serves as a versatile synthetic handle. Its reduction to a primary amine opens up a plethora of possibilities for further functionalization, allowing for the introduction of diverse pharmacophores.

Causality Behind Experimental Choices:
  • Reduction Method: Reduction using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic, reliable, and high-yielding method for converting aromatic nitro groups to amines. It is tolerant of many other functional groups and avoids the need for high-pressure hydrogenation equipment.

  • Derivatization: Acylation with acyl chlorides or sulfonylation with sulfonyl chlorides are fundamental reactions to convert the amine into amides and sulfonamides, respectively. These functional groups are prevalent in bioactive molecules as they can act as hydrogen bond donors and acceptors, significantly influencing binding to biological targets.

Detailed Protocol 2: Nitro Group Reduction

Materials:

  • Triaryl ether nitro-derivative (from Part 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the triaryl ether nitro-derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol, 5.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Cool the reaction to room temperature and carefully pour it into a saturated solution of NaHCO₃ (50 mL). Caution: Gas evolution (CO₂).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Detailed Protocol 3: Amide/Sulfonamide Formation

Materials:

  • Triaryl ether amino-derivative (from Part 2)

  • Acyl chloride or Sulfonyl chloride (e.g., Benzoyl chloride, Dansyl chloride)

  • Triethylamine (NEt₃) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the triaryl ether amino-derivative (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or sulfonyl chloride (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the final product by flash column chromatography or recrystallization.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel, complex diaryl ether derivatives starting from the strategically functionalized building block, 1-(4-Iodophenoxy)-4-nitrobenzene. The sequential Buchwald-Hartwig coupling and nitro-group manipulation allow for the creation of large, diverse libraries of compounds. Given the established importance of the diaryl ether scaffold in medicinally active compounds, these novel molecules represent promising candidates for screening in various biological assays, particularly in the fields of oncology, infectious diseases, and inflammation.[2][4][5]

References

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). Google Books.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Google Books.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Google Books.
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018, May 23). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. (2003, April 21). Google Books.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019, July 10). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020, August 11). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Copper Promoted Synthesis of Diaryl Ethers. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Diaryl ether derivatives as anticancer agents – a review. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020, September 16). PubMed. Retrieved March 10, 2026, from [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI. Retrieved March 10, 2026, from [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011, December 19). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. (n.d.). Scirp.org. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig C-N bond and C-O bond formation reactions. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. (2025, December 8). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic. Retrieved March 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for 1-(4-Iodophenoxy)-4-nitrobenzene synthesis

Welcome to the Technical Support Center for Diaryl Ether Synthesis. As a Senior Application Scientist, I have designed this guide to troubleshoot and optimize the synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. As a Senior Application Scientist, I have designed this guide to troubleshoot and optimize the synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene (CAS: 21969-05-1)[1].

With a molecular weight of 341.10 g/mol [2], this heavily functionalized diaryl ether is most efficiently constructed via a Nucleophilic Aromatic Substitution (SNAr). The reaction relies on the strong electron-withdrawing nature of the nitro group on 1-fluoro-4-nitrobenzene (CAS: 350-46-9) to activate the aromatic ring, allowing for a direct attack by the 4-iodophenoxide anion[3].

Below, you will find the mechanistic workflow, quantitative optimization data, targeted troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible, high-yield results.

Mechanistic Workflow

SNAr_Workflow A 4-Iodophenol + Base (K₂CO₃ or Cs₂CO₃) B Deprotonation (Phenoxide Formation) A->B Heat (90°C) C 1-Fluoro-4-nitrobenzene Addition B->C DMF/DMSO D Meisenheimer Complex (Transition State) C->D Nucleophilic Attack E Fluoride Elimination (Rate-Determining Step) D->E Rearrangement F 1-(4-Iodophenoxy)-4-nitrobenzene (Target Product) E->F -F⁻

SNAr mechanistic workflow for 1-(4-Iodophenoxy)-4-nitrobenzene synthesis.

Quantitative Optimization Data

The choice of base and solvent fundamentally alters the kinetics of the SNAr reaction. The table below summarizes the expected outcomes based on established thermodynamic principles and empirical data[4][5].

BaseSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
K₂CO₃ DMF90 - 10018 - 2485 - 88Standard heterogeneous base; requires sufficient thermal energy for phenoxide formation[4].
Cs₂CO₃ DMF9012 - 16>95Enhanced solubility of the cesium phenoxide ion pair accelerates nucleophilic attack[5].
K₃PO₄ DMSO9016 - 2090 - 92Stronger basicity than K₂CO₃; excellent conversion but poses emulsion risks during aqueous workup[5].
NaH THF6524<50Insufficient temperature for SNAr activation energy; poor solubility of the transition state.

Troubleshooting FAQs

Q1: Why is my conversion stalling at 60-70% despite extended heating? A: This is almost always a symptom of water contamination in your polar aprotic solvent (DMF or DMSO). Water reacts competitively with 1-fluoro-4-nitrobenzene to form 4-nitrophenol, permanently consuming your electrophile. Furthermore, water heavily solvates (hydrates) the phenoxide anion, drastically reducing its nucleophilicity. Actionable Fix: Use strictly anhydrous DMF (stored over 3Å molecular sieves). Ensure your K₂CO₃ is oven-dried at 120 °C overnight before use.

Q2: I am observing trace amounts of deiodinated side products or homocoupling. What is causing this? A: True SNAr is a metal-free process[4]. However, trace transition metal impurities (like Pd or Cu) from contaminated glassware or low-purity reagents can inadvertently trigger Ullmann-type reductive dehalogenation pathways at the highly labile C-I bond. Actionable Fix: Acid-wash all reaction glassware (1M HCl followed by a DI water rinse) to remove trace metals. Conduct the reaction under an inert Argon atmosphere to prevent oxidative side reactions.

Q3: How do I completely remove DMF during the workup without losing my product? A: DMF is highly miscible with both water and many organic extraction solvents, often leading to emulsion formation and product loss in the aqueous layer. Actionable Fix: Perform the extraction using a 1:1 mixture of Ethyl Acetate and Hexanes. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution rather than pure water. The LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and into the aqueous phase.

Self-Validating Experimental Protocol

This 10 mmol scale protocol is designed with built-in validation checkpoints to ensure you can confirm success at every stage of the workflow.

Step 1: Preparation & Deprotonation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv)[3].

  • Purge the flask with Argon for 5 minutes.

  • Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature for 30 minutes.

  • Self-Validation Checkpoint 1: The reaction mixture should transition from a colorless suspension to a vibrant yellow/orange hue. This color change confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 2: Electrophile Addition & Substitution

  • Add 1-fluoro-4-nitrobenzene (1.48 g, 10.5 mmol, 1.05 equiv) dropwise via syringe. Note: 1-fluoro-4-nitrobenzene has a melting point of 21 °C; if it has solidified in the reagent bottle, gently warm it in a water bath before dispensing.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 18 hours[5].

  • Self-Validation Checkpoint 2: Monitor reaction progress by TLC (Hexanes:EtOAc 8:2). The 4-iodophenol spot (lower Rf) should completely disappear, replaced by a new, strongly UV-active product spot (higher Rf).

Step 3: Quenching & Workup

  • Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with a 1:1 mixture of EtOAc/Hexanes (3 x 40 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 40 mL) to remove residual DMF, followed by a final brine wash (40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Recrystallize the crude residue from hot ethanol.

  • Self-Validation Checkpoint 3: Upon successful crystallization, the product will present as a pale yellow crystalline solid. An isolated yield of >2.9 g (>85%) confirms optimal deprotonation and the absence of moisture during the reaction.

References

1.[2] Stenutz. "1-(4-iodophenoxy)-4-nitrobenzene". Stenutz.eu. Available at: 2.[1] Sigma-Aldrich. "1-fluoru-4-nitrobenzene". Sigmaaldrich.com. Available at: 3. Sigma-Aldrich. "1-Fluoro-4-nitrobenzene 99 350-46-9". Sigmaaldrich.com. Available at: 4.[4] National Institutes of Health (NIH). "Room Temperature, Metal-Free Arylation of Aliphatic Alcohols - PMC". Nih.gov. Available at: 5.[3] ResearchGate. "Recent Progress in Diaryl Ether Synthesis". Researchgate.net. Available at: 6.[5] SciSpace. "On the frontier between nucleophilic aromatic substitution and catalysis." Scispace.com. Available at:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Iodophenoxy)-4-nitrobenzene in DMSO

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Iodophenoxy)-4-nitrobenzene. This document provides in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Iodophenoxy)-4-nitrobenzene. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to overcome these challenges and ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

1-(4-Iodophenoxy)-4-nitrobenzene is a diaryl ether with structural features—a halogenated aromatic ring and a nitro group—that contribute to its low aqueous solubility and potential for challenging dissolution in organic solvents like DMSO. While DMSO is a powerful and widely used solvent in research settings, the physicochemical properties of compounds like 1-(4-Iodophenoxy)-4-nitrobenzene can lead to incomplete dissolution, precipitation upon storage, or crashing out of solution when diluted into aqueous media for biological assays. This guide will walk you through the causes of these issues and provide practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(4-Iodophenoxy)-4-nitrobenzene in DMSO at my desired concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are often related to a combination of its inherent physicochemical properties and the quality of the solvent. Here’s a systematic approach to your initial dissolution attempt:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.

  • Start with a Small Amount: Begin by attempting to dissolve a small, accurately weighed amount of the compound in the calculated volume of DMSO to achieve your target concentration.

  • Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes. This increases the interaction between the solvent and the compound particles.

  • Sonication: If vortexing is insufficient, utilize a bath sonicator. Sonicate the vial for 10-15 minutes. The ultrasonic waves help to break down aggregates and facilitate dissolution.

  • Gentle Warming: As a final step, you can gently warm the solution in a water bath set to 30-40°C. Intermittently vortex the sample during warming. Caution: Be mindful of the thermal stability of 1-(4-Iodophenoxy)-4-nitrobenzene, as excessive heat can lead to degradation. The presence of a nitroaromatic group suggests caution with heating.

Q2: My 1-(4-Iodophenoxy)-4-nitrobenzene initially dissolved in DMSO, but a precipitate formed after storage. What causes this and how can I resolve it?

A2: This phenomenon, known as precipitation upon storage, is a common issue with supersaturated solutions of poorly soluble compounds. Several factors can contribute to this:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, causing it to crystallize out of solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote nucleation and crystal growth, leading to precipitation.

  • Moisture Absorption: As mentioned previously, water absorption by DMSO over time can reduce its solvating power.

Troubleshooting Steps:

  • Re-dissolution: Attempt to redissolve the precipitate by following the steps outlined in A1 (vortexing, sonication, and gentle warming).

  • Storage Conditions: Store your stock solutions at a constant temperature. If you need to access the stock frequently, consider preparing smaller aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture ingress.

  • Consider a Lower Concentration: If precipitation persists, your desired concentration may be above the compound's long-term solubility limit in DMSO. Preparing a slightly more dilute stock solution may be necessary for stability.

Q3: When I dilute my DMSO stock of 1-(4-Iodophenoxy)-4-nitrobenzene into my aqueous assay buffer, the compound immediately precipitates. How can I prevent this?

A3: This is a critical and frequent challenge. The drastic change in solvent polarity when a concentrated DMSO stock is introduced to an aqueous environment causes the poorly water-soluble compound to "crash out."

Strategies to Prevent Precipitation in Aqueous Media:

  • Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform one or two intermediate serial dilutions of your stock solution in pure DMSO. This gradual reduction in concentration can help maintain solubility upon final dilution.[1]

  • Slow Addition and Rapid Mixing: Add the final DMSO aliquot to your aqueous buffer slowly while vigorously vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.

  • Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both solvent-induced artifacts and precipitation. Always include a vehicle control (assay media with the same final DMSO concentration without the compound) in your experiments.

  • Use of Co-solvents: In some instances, a co-solvent system can improve solubility. A common formulation for challenging compounds involves a mixture of DMSO, PEG300 (or PEG400), and a surfactant like Tween 80, before final dilution into a saline or buffer solution.[2] However, the compatibility of any co-solvent with your specific assay must be validated.

In-depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to systematically address and overcome solubility issues with 1-(4-Iodophenoxy)-4-nitrobenzene.

Understanding the Physicochemical Profile
PropertyValue (for 1-Iodo-4-nitrobenzene)Implication for 1-(4-Iodophenoxy)-4-nitrobenzene
Melting Point 171-173 °C[3][4][5]A high melting point often correlates with strong crystal lattice energy, which can make a compound more difficult to dissolve. The target compound is expected to have a similarly high melting point.
logP (Octanol-Water Partition Coefficient) ~2.7[6][7]A positive logP indicates hydrophobicity and poor aqueous solubility. The addition of a phenoxy group will likely increase the logP, suggesting even lower water solubility.
Hydrogen Bond Donors 0[6][7]The absence of hydrogen bond donors limits its ability to interact with protic solvents.
Hydrogen Bond Acceptors 2 (from the nitro group)[6][7]The nitro group can act as a hydrogen bond acceptor, which aids in its interaction with polar aprotic solvents like DMSO.
Experimental Protocols

This protocol outlines the standard procedure for attempting to dissolve the compound.

dot

Caption: Standard workflow for dissolving 1-(4-Iodophenoxy)-4-nitrobenzene in DMSO.

For compounds that fail to dissolve using the standard protocol, a co-solvent system may be necessary, particularly for in vivo studies.

dot

Caption: Workflow for preparing a co-solvent formulation.

Logical Relationships in Troubleshooting

The process of troubleshooting solubility issues follows a logical progression from simpler to more complex interventions.

dot

Troubleshooting_Logic cluster_0 Initial Dissolution cluster_1 Addressing Precipitation cluster_2 Aqueous Dilution Issues Vortex Vortex Sonication Sonication Vortex->Sonication Gentle_Heat Gentle_Heat Sonication->Gentle_Heat Re_dissolve Re_dissolve Aliquoting Aliquoting Re_dissolve->Aliquoting Lower_Concentration Lower_Concentration Aliquoting->Lower_Concentration Serial_Dilution_DMSO Serial_Dilution_DMSO Slow_Addition Slow_Addition Serial_Dilution_DMSO->Slow_Addition Co_Solvents Co_Solvents Slow_Addition->Co_Solvents Initial_Problem Compound Insoluble in DMSO Initial_Problem->Vortex Precipitation_Problem Precipitation After Storage Precipitation_Problem->Re_dissolve Aqueous_Problem Precipitation in Aqueous Buffer Aqueous_Problem->Serial_Dilution_DMSO

Caption: Logical flow of troubleshooting solubility issues.

Concluding Remarks

Overcoming the solubility challenges of 1-(4-Iodophenoxy)-4-nitrobenzene in DMSO is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and the factors that influence its solubility, researchers can employ the strategies outlined in this guide to prepare stable, usable solutions for their experiments. Always prioritize the use of high-quality reagents and be mindful of the potential for compound degradation, especially when applying heat.

References

  • PubChem. 1-Iodo-4-nitrobenzene. [Link]

  • LookChem. 1-Iodo-4-nitrobenzene. [Link]

  • Cheméo. 1-iodo-4-nitrobenzene. [Link]

  • Pharmaffiliates. 1-Iodo-4-nitrobenzene. [Link]

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Labhoo. Stability of DMSO-solubilised compounds: The effects of temperature and humidity. [Link]

  • ATSDR. Toxicological Profile for Nitrobenzene. [Link]

  • ResearchGate. What method can be used for reduction of aryl nitro group?. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 1-(4-Iodophenoxy)-4-nitrobenzene coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when cross-coupling 1-(4-Iodophenoxy)-4-nitrobenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when cross-coupling 1-(4-Iodophenoxy)-4-nitrobenzene .

While aryl iodides are generally highly reactive toward oxidative addition, their cross-coupling reactions (particularly C–N Buchwald-Hartwig and C–C Suzuki-Miyaura couplings) often stall at low conversion rates. This guide dissects the causality behind these failures—ranging from iodide-induced catalyst poisoning to the electronic effects of the nitro group—and provides self-validating protocols to rescue your yields.

Mechanistic Deep Dive: The "Iodide Paradox"

1-(4-Iodophenoxy)-4-nitrobenzene features a highly activated C–I bond due to the strongly electron-withdrawing para-nitro group on the adjacent ring. Oxidative addition of palladium into this C–I bond is exceptionally fast. However, the resulting iodide byproduct (e.g., NaI or KI) frequently acts as a catalyst poison.

In polar solvents, soluble iodide ions coordinate with the Palladium(II) intermediate to form highly stable, inactive bridging iodide dimers [1]. This thermodynamic sink prevents the nucleophile (amine, boronic acid) from binding to the palladium center, effectively stalling the catalytic cycle and leading to low conversion despite complete catalyst activation[2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)I] Pd0->OxAdd 1-(4-Iodophenoxy)- 4-nitrobenzene Dimer Inactive Bridging Iodide Dimer OxAdd->Dimer Excess Soluble I⁻ (Polar Solvents) AmineBind Nucleophile Binding (Transmetalation) OxAdd->AmineBind Insoluble I⁻ (Toluene) Dimer->OxAdd Bulky Biaryl Ligands (e.g., BrettPhos) RedElim Reductive Elimination (Product Formation) AmineBind->RedElim RedElim->Pd0 Product Release

Catalytic cycle showing iodide dimer inhibition and productive pathways.

Troubleshooting FAQs

Q1: My oxidative addition is fast, but the reaction stalls at <20% conversion. The solution remains homogeneous. What is happening? A: You are likely experiencing iodide dimer inhibition. If you are using polar aprotic solvents like DMF or DME, the iodide salt generated during the reaction is highly soluble[1]. These free iodide ions outcompete your nucleophile for the Pd(II) center. Solution: Switch to a non-polar solvent like Toluene. In Toluene, salts like NaI are sparingly soluble and precipitate out of the reaction, driving the equilibrium toward the productive nucleophile-binding step[2]. Alternatively, utilize highly bulky biarylphosphine ligands (like BrettPhos or XPhos) which sterically prevent the formation of the bridging iodide dimer[3].

Q2: I observe a black precipitate forming within the first 30 minutes, and the reaction dies. How do I prevent this? A: The black precipitate is "palladium black"—an inactive, agglomerated form of metallic palladium[4]. This occurs when the active Pd(0) catalyst decomposes faster than it can re-enter the catalytic cycle. For 1-(4-Iodophenoxy)-4-nitrobenzene, this is often triggered by:

  • Oxygen ingress: Oxygen rapidly oxidizes electron-rich phosphine ligands, leaving the Pd(0) unprotected and prone to agglomeration[5].

  • Ligand starvation: Because the iodide salt can inhibit the cycle, the "resting state" of the catalyst changes. Adding an extra 0.5 to 1.0 equivalent of ligand relative to palladium can stabilize the metal center[6].

Q3: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of iodine (M-126). Why is hydrodehalogenation occurring? A: Hydrodehalogenation is a competing reductive pathway where the palladium center abstracts a hydride (often from the solvent, base, or an aliphatic amine nucleophile) and reductively eliminates the proto-dehalogenated arene (4-phenoxynitrobenzene)[7]. Solution: Avoid alcoholic solvents (which act as hydride donors) and screen weaker bases. Transitioning to a bulkier ligand can also accelerate the desired reductive elimination step, allowing it to kinetically outcompete the hydride transfer[7].

Workflow Start Low Conversion (<20%) CheckVis Visual Inspection of Reaction Mixture Start->CheckVis Black Black Precipitate Observed? CheckVis->Black PdBlack Pd Black Formation 1. Rigorously degas solvent 2. Increase Ligand:Pd ratio Black->PdBlack Yes NoBlack Solution is Homogeneous (Yellow/Orange) Black->NoBlack No Solvent Evaluate Solvent Polarity NoBlack->Solvent Polar Polar (DMF/DME) Diagnosis: Iodide Inhibition Solvent->Polar High Polarity NonPolar Non-Polar (Toluene) Diagnosis: Switch to Bulky Biaryl Ligand Solvent->NonPolar Low Polarity

Troubleshooting logic tree for diagnosing low conversion in aryl iodide couplings.

Quantitative Data: Solvent Effects on Aryl Iodide Conversion

The following table summarizes the causal relationship between solvent polarity, iodide byproduct solubility, and overall conversion rates when coupling aryl iodides. Data trends are synthesized from standard biarylphosphine-catalyzed C-N coupling optimizations[1][2].

Solvent SystemRelative NaI SolubilityTypical Conversion (%)Mechanistic Impact
DME (1,2-Dimethoxyethane)High< 20%High soluble I⁻ promotes inactive dimer formation; stalls catalytic cycle.
DMF (Dimethylformamide)Very High< 10%Strong solvent coordination and high I⁻ solubility completely poison Pd(II).
Dioxane Moderate40 - 60%Partial precipitation of NaI allows slow turnover; prone to side reactions.
Toluene Very Low > 95% Insoluble I⁻ precipitates immediately, driving the equilibrium toward product.

Self-Validating Experimental Protocol: Optimized Coupling

This methodology utilizes a bulky biarylphosphine ligand (BrettPhos) and a non-polar solvent (Toluene) to explicitly bypass the iodide dimer inhibition associated with 1-(4-Iodophenoxy)-4-nitrobenzene. The protocol includes built-in validation checkpoints to ensure system integrity.

Reagents:

  • 1-(4-Iodophenoxy)-4-nitrobenzene (1.0 equiv)

  • Nucleophile (e.g., Aniline derivative) (1.2 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • BrettPhos Ligand (1.5 mol%) Note the 1:1.5 Pd to Ligand ratio to prevent Pd black.

  • Sodium tert-butoxide (NaOt-Bu) (1.2 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Reaction Vessel Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar.

    • Validation Check: Allow the vessel to cool strictly under a positive pressure of dry Argon. The vessel should be warm to the touch but free of any internal condensation.

  • Pre-Catalyst Generation (The Critical Step): Inside a nitrogen-filled glovebox, charge the vessel with Pd(OAc)₂ and BrettPhos. Add 10% of the total required anhydrous Toluene. Stir at room temperature for 10 minutes.

    • Validation Check: The solution must transition from a dark red/brown suspension to a clear, homogeneous pale-yellow solution. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-BrettPhos complex[8]. If the solution remains dark or cloudy, the ligand is likely oxidized[4].

  • Substrate Loading: Add 1-(4-Iodophenoxy)-4-nitrobenzene, the nucleophile, and NaOt-Bu. Add the remaining degassed Toluene. Seal the vessel with a PTFE-lined septum.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM).

    • Validation Check: Within the first 15 minutes, a fine white/off-white precipitate (NaI) should begin to form in the yellow solution. If the solution turns pitch black, oxygen has breached the system[4].

  • Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • Validation Check: The UV-active starting material spot should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the precipitated NaI salts and spent catalyst. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Cross-Coupling Reactions Guide. JMCCT. Available at:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ACS Publications. Available at:[Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 1-(4-Iodophenoxy)-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for synthetic chemists and drug development professionals working with heavily functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for synthetic chemists and drug development professionals working with heavily functionalized diaryl ethers.

Reducing 1-(4-iodophenoxy)-4-nitrobenzene to 4-(4-iodophenoxy)aniline presents a classic chemoselectivity challenge: completely reducing the nitro group while preserving the highly sensitive carbon-iodine (C-I) bond. This guide provides mechanistic insights, validated protocols, and targeted FAQs to ensure a self-validating, high-yield workflow.

Mechanistic Insights: The Hydrodehalogenation Challenge

The primary failure mode in this transformation is hydrodehalogenation (the loss of the iodine atom). The C-I bond possesses the lowest bond dissociation energy among carbon-halogen bonds (~65 kcal/mol). Consequently, standard catalytic hydrogenation conditions (e.g., Pd/C with H₂ gas) will rapidly undergo oxidative addition into the C-I bond, leading to massive dehalogenation before or during the nitro reduction[1].

Furthermore, the reduction of nitroarenes proceeds through a complex network of intermediates (nitroso, hydroxylamine). If the reductant is too weak, these intermediates can condense to form unwanted azoxy or azo byproducts[1].

To bypass these side reactions, we must rely on Single Electron Transfer (SET) reductants—such as Iron (Fe) or Stannous Chloride (SnCl₂)[2]. Iron powder relies on an SET mechanism that reduces the nitro group via sequential electron and proton transfers. Because Fe(0) does not undergo oxidative addition into the C-I bond, the aryl iodide remains completely intact[3].

Reaction Pathway Visualization

G Start 1-(4-Iodophenoxy)- 4-nitrobenzene Target 4-(4-Iodophenoxy)aniline (Desired Product) Start->Target Fe/NH4Cl or SnCl2 (Chemoselective) Side1 4-Phenoxyaniline (Dehalogenation) Start->Side1 Pd/C, H2 (C-I Cleavage) Side2 Hydroxylamine / Azoxy (Incomplete Reduction) Start->Side2 Zn/NH4Cl (Stalled Reduction)

Reaction pathways for 1-(4-Iodophenoxy)-4-nitrobenzene reduction.

Quantitative Data: Reagent Selection Matrix

To optimize your experimental design, compare the quantitative outcomes of standard reduction methods applied to iodinated nitroarenes:

Reduction MethodTypical Yield (Amine)Hydrodehalogenation (%)Incomplete Reduction (%)Recommendation
Pd/C, H₂ (1 atm) < 10%> 85%< 5%Avoid. Rapid C-I cleavage.
SnCl₂·2H₂O, EtOH 80 - 85%< 2%< 5%Acceptable. Generates heavy metal waste.
Zn dust, NH₄Cl 40 - 50%< 1%> 40%Avoid. Often stalls at hydroxylamine.
Fe powder, NH₄Cl 88 - 95% < 1% < 2% Highly Recommended. Clean and scalable.

Validated Experimental Protocol: Iron-Promoted Reduction

This self-validating protocol utilizes Iron powder and Ammonium Chloride (Béchamp-type reduction). It provides mild, slightly acidic conditions that prevent ether cleavage while ensuring complete chemoselective reduction[3].

Experimental Workflow

Workflow Step1 1. Dissolution (EtOH/H2O, 4:1) Step2 2. Reagent Addition (Fe powder, NH4Cl) Step1->Step2 Step3 3. Activation (Ultrasound/Heat) Step2->Step3 Step4 4. Hot Filtration (Celite Pad) Step3->Step4 Step5 5. Workup (EtOAc/Brine) Step4->Step5 Step6 6. Pure Product (Amine) Step5->Step6

Step-by-step workflow for the chemoselective iron-mediated reduction.

Step-by-Step Methodology
  • Substrate Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-Iodophenoxy)-4-nitrobenzene in a 4:1 mixture of Ethanol and deionized Water (approx. 10 mL/mmol).

  • Reagent Addition: Add 5.0 equivalents of solid Ammonium Chloride (NH₄Cl) followed by 10.0 equivalents of fine Iron (Fe) powder (325 mesh is ideal for high surface area).

  • Reaction Activation: Heat the vigorously stirred mixture to 70–80 °C. Pro-Tip: Applying ultrasonic irradiation (35 kHz) instead of standard heating drastically accelerates the electron transfer process, reducing reaction times from hours to minutes[3].

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the high-R_f starting material spot completely disappears, replaced by a highly polar, UV-active, and ninhydrin-positive spot (the amine).

  • Hot Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the filter cake generously with hot Ethyl Acetate to ensure full product recovery.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 4-(4-iodophenoxy)aniline.

Troubleshooting FAQs

Q: Why is my final product heavily contaminated with 4-phenoxyaniline? A: You are experiencing hydrodehalogenation. This occurs when using transition metal catalysts (like Pd/C or Raney Nickel) with hydrogen gas. The C-I bond is exceptionally weak and is easily cleaved via oxidative addition[1]. You must switch to a single-electron transfer method like Iron/NH₄Cl or SnCl₂[2][3].

Q: The reaction stalled, and LC-MS shows a major peak corresponding to [M+16] relative to the desired amine. What happened? A: An[M+16] mass indicates an incomplete reduction, specifically the accumulation of the hydroxylamine intermediate (-NHOH)[1]. This happens when the reductant is too mild (e.g., Zinc dust) or if the Iron surface has become passivated. Ensure you use at least 5-10 equivalents of fresh, fine Fe powder and maintain adequate heating or ultrasonic agitation to drive the reduction to completion[3].

Q: Can I use Stannous Chloride (SnCl₂) instead of Iron for this specific substrate? A: Yes. SnCl₂ is a classic, highly effective reagent for chemoselective nitro reduction in the presence of sensitive halogens[2]. However, it generates stoichiometric heavy metal waste, which complicates scale-up. It also requires a tedious basic workup (using NaOH or NaHCO₃) to crash out and remove the tin salts. Iron is generally preferred for its superior environmental profile and ease of removal via simple Celite filtration.

Q: I am losing product during the Celite filtration step. How can I improve my yield? A: Anilines can coordinate to iron oxides or precipitate as the solution cools. Always perform the filtration while the mixture is hot. Furthermore, wash the Celite pad thoroughly with hot polar solvents (like Ethyl Acetate or THF) to break any coordination and elute the trapped amine.

References

  • Reduction of nitro compounds - Wikipedia Source: wikipedia.org URL:[Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: tandfonline.com URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development Source: acs.org URL:[Link]

Sources

Troubleshooting

removing unreacted starting materials from 1-(4-Iodophenoxy)-4-nitrobenzene crude

Troubleshooting Guide: Removing Unreacted Starting Materials from 1-(4-Iodophenoxy)-4-nitrobenzene Crude Overview Synthesizing 1-(4-iodophenoxy)-4-nitrobenzene via1[1] typically involves reacting 4-iodophenol with 1-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Unreacted Starting Materials from 1-(4-Iodophenoxy)-4-nitrobenzene Crude

Overview

Synthesizing 1-(4-iodophenoxy)-4-nitrobenzene via1[1] typically involves reacting 4-iodophenol with 1-fluoro-4-nitrobenzene in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO). While the reaction is highly robust, the crude mixture often contains unreacted starting materials and high-boiling solvents that complicate downstream applications. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to isolate the pure diaryl ether by exploiting the distinct physicochemical properties of each component.

Purification Workflow

Workflow Crude Crude Reaction Mixture (Product, DMF, SMs, Salts) AqWorkup Aqueous Workup (EtOAc / 1M NaOH) Crude->AqWorkup AqPhase Aqueous Phase (Salts, DMF, 4-Iodophenoxide) AqWorkup->AqPhase Discard OrgPhase Organic Phase (Product, 1-Fluoro-4-nitrobenzene) AqWorkup->OrgPhase Keep Recryst Recrystallization (Hot Ethanol) OrgPhase->Recryst Evaporate & Dissolve MotherLiq Mother Liquor (1-Fluoro-4-nitrobenzene) Recryst->MotherLiq Filter PureProd Pure Crystals 1-(4-Iodophenoxy)-4-nitrobenzene Recryst->PureProd Collect

Fig 1: Step-by-step purification workflow for diaryl ether isolation.

Physicochemical Data Summary

Understanding the physicochemical properties of your reaction components is critical for designing a logical separation strategy rather than relying on trial and error.

ComponentMolecular WeightpKaBoiling/Melting PointAqueous Sol. (pH 14)Organic Sol. (EtOAc)
4-Iodophenol 220.01 g/mol 9.33MP: 92–94 °CHigh (as phenoxide)High
1-Fluoro-4-nitrobenzene 141.10 g/mol N/A (Neutral)BP: ~205 °CLowHigh
1-(4-Iodophenoxy)-4-nitrobenzene 341.10 g/mol N/A (Neutral)MP: ~100–105 °CLowHigh
DMF (Solvent) 73.09 g/mol N/ABP: 153 °CVery HighHigh
Frequently Asked Questions & Troubleshooting
Q1: My crude NMR shows significant residual 4-iodophenol. How do I completely remove it without losing my product?

Causality & Logic: 4-Iodophenol is a weak acid with a 2[2]. At a neutral pH, it remains protonated and highly soluble in organic solvents, meaning standard water washes will not remove it. By washing the organic layer with a strong aqueous base (e.g., 1M NaOH, pH ~14), you quantitatively deprotonate the phenol into its corresponding sodium phenoxide salt. This ionic species is highly water-soluble and partitions entirely into the aqueous phase, leaving the neutral 3 product[3] safely in the organic layer.

Self-Validating Protocol: Basic Aqueous Workup

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel and add an equal volume of 1M NaOH. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble 4-iodophenoxide salt. Drain and discard.

  • Validation: Repeat the 1M NaOH wash until Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) shows the complete disappearance of the 4-iodophenol spot (typically Rf ~0.3, stains active with KMnO₄).

  • Neutralization: Wash the organic layer once with saturated aqueous NH₄Cl or brine to neutralize any residual base.

Q2: The basic wash removed the phenol, but unreacted 1-fluoro-4-nitrobenzene remains. How can I separate it?

Causality & Logic: Unlike the phenol, 1-fluoro-4-nitrobenzene is a neutral, aprotic molecule. It cannot be ionized and will remain in the organic phase during acid/base workups. However, it is a relatively small molecule (MW 141.10 g/mol ) that remains a liquid at room temperature and is highly soluble in cold alcohols. In contrast, your product is a rigid, high-molecular-weight diaryl ether (MW 341.10 g/mol ) that readily crystallizes. We exploit this differential solubility profile through recrystallization.

Self-Validating Protocol: Ethanol Recrystallization

  • Solvent Removal: Dry the washed organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield a crude solid/oil.

  • Dissolution: Suspend the crude material in a minimum volume of boiling absolute ethanol (approx. 3-5 mL/g).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. The diaryl ether will begin to nucleate.

  • Cold Maturation: Place the flask in an ice bath (0 °C) for 1 hour to maximize the precipitation of the product. The 1-fluoro-4-nitrobenzene remains completely dissolved in the cold ethanol mother liquor.

  • Filtration: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

  • Validation: Analyze the crystals via ¹H NMR; the characteristic multiplet of the 1-fluoro-4-nitrobenzene (around 7.2-7.4 ppm) should be completely absent.

Q3: How do I ensure all DMF/DMSO is removed before attempting recrystallization?

Causality & Logic: High-boiling polar aprotic solvents like DMF and DMSO can severely inhibit crystallization by acting as co-solvents that keep the product dissolved. While water-soluble, they often partition stubbornly into EtOAc. Washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution is highly effective. The strong hydration energy of the Li⁺ ion creates a highly polar aqueous environment that "salts out" the organic phase, pulling DMF/DMSO into the water layer much more efficiently than pure water alone.

Protocol: LiCl Wash

  • Before the basic wash (or immediately after), wash the EtOAc layer with 3 portions of 5% aqueous LiCl (1:1 volume ratio).

  • Proceed with drying and concentrating the organic layer.

Physicochemical Separation Logic

Logic Start Impurity Separation Strategy Acidic Acidic Impurity (4-Iodophenol, pKa 9.3) Start->Acidic Neutral Neutral Impurity (1-Fluoro-4-nitrobenzene) Start->Neutral Solvent Polar Solvent (DMF / DMSO) Start->Solvent BaseWash 1M NaOH Wash Forms water-soluble phenoxide Acidic->BaseWash Recrystallization Ethanol Recrystallization Remains in mother liquor Neutral->Recrystallization LiClWash 5% LiCl Wash Partitions into aqueous phase Solvent->LiClWash

Fig 2: Logical relationship of impurity separation based on physicochemical properties.

References
  • Source: guidechem.
  • Source: sigmaaldrich.
  • Source: thieme-connect.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structural Validation of 1-(4-Iodophenoxy)-4-nitrobenzene: The Definitive Role of X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negoti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in a molecule dictates its physical properties, its chemical reactivity, and, in a pharmacological context, its biological activity. This guide provides an in-depth comparison of analytical techniques for validating the structure of 1-(4-Iodophenoxy)-4-nitrobenzene, a molecule of interest in these fields. We will demonstrate why single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous structural elucidation and compare its performance with other common spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the definitive determination of a crystalline solid's molecular structure, SCXRD is the most powerful tool available to researchers.[1][2] This technique provides a direct, high-resolution map of electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and the overall conformation of the molecule.[3][4]

The fundamental principle of SCXRD lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice.[5] When a focused beam of monochromatic X-rays strikes a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific, predictable pattern.[4] By measuring the positions and intensities of these diffracted beams, a three-dimensional model of the molecule can be reconstructed.[5]

Experimental Protocol: A Self-Validating Workflow

The process of determining a crystal structure through SCXRD is a meticulous, multi-step workflow designed to ensure the highest degree of accuracy and reliability.

Step 1: Crystal Selection and Mounting The foundation of a successful SCXRD experiment is a high-quality single crystal. An ideal crystal for analysis should be optically clear, free of fractures, and typically between 50-250 micrometers in size.[4] The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling is crucial as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

Step 2: Data Collection The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with X-rays. A detector records the diffraction pattern as a series of reflections. Modern diffractometers automate this process, systematically collecting data over a wide range of crystal orientations to ensure a complete dataset. Key parameters such as the X-ray wavelength (e.g., Mo Kα or Cu Kα radiation), detector distance, and exposure time are carefully chosen to optimize data quality.

Step 3: Data Processing and Structure Solution The collected reflection data are processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.[5] The space group provides critical information about the symmetry of the crystal lattice.[5] The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.

Step 4: Structure Refinement and Validation From the initial electron density map, an atomic model of the molecule is built. This model is then refined against the experimental data to improve its fit. The quality of the final structure is assessed using several metrics, most notably the R-factor (or residual factor), which quantifies the agreement between the observed and calculated diffraction data. A low R-factor (typically below 0.05 for small molecules) indicates a high-quality structure determination.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal_Selection 1. High-Quality Crystal Selection Mounting 2. Cryo-Mounting on Goniometer Crystal_Selection->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing 4. Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution 5. Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement 6. Atomic Model Refinement Structure_Solution->Refinement Validation 7. Structure Validation (R-factor) Refinement->Validation Final_Structure Final 3D Atomic Structure Validation->Final_Structure

Caption: A step-by-step workflow for determining a molecular structure using single-crystal X-ray diffraction.

Results: Crystallographic Data for 1-(4-Iodophenoxy)-4-nitrobenzene

The structure of 1-(4-Iodophenoxy)-4-nitrobenzene can be definitively determined using the protocol described. The resulting crystallographic data provides a wealth of precise structural information. While the specific data for this compound would be obtained from the experiment, a typical summary of such data is presented below. A related compound, 1-Nitro-4-(4-nitrophenoxy)benzene, has been reported to crystallize in the monoclinic space group P21/c.[6]

Parameter Value Significance
Chemical FormulaC₁₂H₈INO₄Confirms the elemental composition.
Molecular Weight357.10 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)e.g., 8.1, 11.9, 12.4Unit cell dimensions.
β (°)e.g., 106.4The angle of the monoclinic unit cell.
Volume (ų)e.g., 1147.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100(2) KThe temperature at which data was collected.
R-factor (R1)< 0.05A low value indicates a high-quality refinement.
wR2< 0.15A weighted R-factor, also indicating a good fit.

Note: The values for unit cell parameters are illustrative and based on a similar structure[6]; actual experimental data would be required for the specific compound.

Comparative Analysis: Alternative Spectroscopic Techniques

While SCXRD provides the most definitive structural information, other spectroscopic techniques are routinely used for characterization.[1] These methods provide valuable, albeit indirect, information about a molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms within a molecule.[7] It provides information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), allowing chemists to piece together the carbon-hydrogen framework. However, NMR does not directly provide information on bond lengths, bond angles, or the three-dimensional packing of molecules in the solid state.[8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound with very high accuracy. It can also provide information about the structure through analysis of fragmentation patterns. While essential for confirming the molecular formula, MS does not reveal the isomeric or conformational arrangement of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, one can detect the presence of specific bonds, such as C-O, N-O, and C-H bonds. This information is useful for confirming the presence of key functional groups but does not provide a complete structural picture.

Head-to-Head Comparison: XRD vs. Spectroscopic Methods

The following table objectively compares the capabilities of SCXRD with those of NMR, MS, and IR spectroscopy for the purpose of complete structural validation.

Capability Single-Crystal XRD NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Definitiveness Unambiguous 3D structure[1]Infers connectivityConfirms molecular weightIdentifies functional groups
Information Provided Bond lengths, angles, conformation, packingAtomic connectivity, chemical environmentMolecular formula, fragmentationPresence of specific bonds
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid/Liquid/Gas
Stereochemistry Absolute configuration determinationRelative stereochemistry often inferredGenerally not determinedGenerally not determined
Limitations Requires a high-quality single crystalSpectral complexity increases with size[8]Does not distinguish isomersProvides limited structural detail

Comparison of Analytical Techniques for Structural Elucidation

Comparison cluster_Techniques Analytical Techniques cluster_Information Information Provided XRD Single-Crystal XRD Gold Standard for 3D Structure Structure Complete 3D Structure (Bond Lengths, Angles, Conformation) XRD->Structure Definitive NMR NMR Spectroscopy Determines Atomic Connectivity NMR->Structure Indirectly infers Connectivity Atomic Connectivity (Which atoms are bonded) NMR->Connectivity Primary MS Mass Spectrometry Confirms Molecular Weight MS->Connectivity Infers from fragments Formula Molecular Formula (Elemental Composition) MS->Formula Primary IR IR Spectroscopy Identifies Functional Groups Functional_Groups Functional Groups (e.g., C=O, N-O) IR->Functional_Groups Primary

Caption: A logical diagram comparing the primary information provided by different analytical techniques.

Conclusion: The Definitive Answer of X-ray Diffraction

While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for routine characterization, they provide circumstantial evidence of a molecule's structure. For the unequivocal validation of the three-dimensional atomic arrangement of 1-(4-Iodophenoxy)-4-nitrobenzene, single-crystal X-ray diffraction is the only technique that provides a direct and unambiguous answer.[1][2] Its ability to deliver precise, atomic-level coordinates makes it the authoritative method for structural determination, a critical step in drug design, materials engineering, and fundamental chemical research.[9] The integration of multiple analytical techniques, with SCXRD as the cornerstone, provides the most robust and comprehensive structural characterization possible.[8]

References

  • Brouwer, D. H. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). IUCrJ, 1(6), 575-585. Available from: [Link]

  • Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2558-2583. Available from: [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available from: [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Patsnap. (2026, February 27). X-ray Diffraction Vs NMR: Structural Insights. Patsnap Eureka. Available from: [Link]

  • Zhang, Y., et al. (2024). Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. Applied Sciences, 14(17), 7247. Available from: [Link]

  • Unknown. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. IS MUNI. Available from: [Link]

  • Fun, H.-K., et al. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1747–o1748. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available from: [Link]

  • Khan, S., et al. (2023). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. Hamdard Journal of Pharmaceutical and Allied Sciences, 3(1), 28-35. Available from: [Link]

  • diTargiani, R. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1848–1858. Available from: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(18), 2968-2978. Available from: [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Available from: [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Available from: [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodo-4-nitrobenzene. PubChem. Available from: [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2179-o2180. Available from: [Link]

Sources

Validation

elemental analysis standards for 1-(4-Iodophenoxy)-4-nitrobenzene

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals. Introduction: The Analytical Challenge of Halogenated Matrices In pharmaceutical and advanced materials research,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Matrices

In pharmaceutical and advanced materials research, accurate elemental analysis (EA) of heavily halogenated organic compounds is notoriously difficult. Heavy halogens—particularly iodine—frequently cause memory effects, incomplete combustion, and permanent detector poisoning in traditional CHNS/O microanalyzers. Consequently, selecting an appropriate reference standard is critical for calibrating instruments, assessing matrix effects, and validating analytical workflows.

This guide objectively evaluates (CAS: 21969-05-1) as a premium multi-element standard. By comparing its performance against conventional alternatives, we will demonstrate why this specific diaryl ether is the optimal choice for calibrating coupled Dumas combustion and workflows[1].

Theoretical Profile & Physicochemical Advantages

1-(4-Iodophenoxy)-4-nitrobenzene (


) is a stable, crystalline solid with a molecular weight of 341.10  g/mol . Its theoretical elemental composition provides a robust baseline for multi-element calibration:
  • Carbon (C): 42.25%

  • Hydrogen (H): 2.36%

  • Nitrogen (N): 4.11%

  • Oxygen (O): 14.07%

  • Iodine (I): 37.20%

Causality in Standard Selection: Why choose a complex diaryl ether over simple aliphatic iodides (like iodoform) for instrument calibration? Modern Active Pharmaceutical Ingredients (APIs)—such as thyroid hormone analogs (e.g., Levothyroxine) and novel kinase inhibitors—frequently feature heavily halogenated diphenyl ether scaffolds. Using a structurally matched standard like 1-(4-Iodophenoxy)-4-nitrobenzene ensures that the combustion kinetics during calibration perfectly mirror the target analytes. This minimizes matrix-induced analytical bias. Furthermore, its non-volatile nature prevents the gravimetric errors commonly seen with iodoform, which readily sublimes during sample weighing[2].

Comparative Performance Analysis

The table below summarizes the performance of 1-(4-Iodophenoxy)-4-nitrobenzene compared to traditional standards when subjected to coupled elemental analysis workflows.

Standard CompoundMatrix Similarity to APIsHygroscopicityVolatility RiskIodine Recovery (CIC)Suitability for Dumas CHNS
1-(4-Iodophenoxy)-4-nitrobenzene High (Diaryl ether scaffold)Non-hygroscopicLow (Stable solid)>99.8% Excellent (Requires Ag scrubber)
4-Iodobenzoic Acid Moderate (Simple aromatic)LowLow>99.5%Good
Iodoform (

)
Low (Aliphatic)LowHigh (Sublimes)Variable (Loss during prep)Poor (High halogen ratio poisons TCD)

Experimental Methodology & Self-Validating Protocols

To achieve comprehensive elemental profiling without damaging sensitive detectors, we employ a bifurcated workflow. CHNS/O analysis handles the light elements, while CIC is strictly reserved for Iodine[1][3].

Protocol A: CHNS/O Microanalysis (Dumas Method)
  • Sample Preparation: Accurately weigh 1.500 ± 0.100 mg of 1-(4-Iodophenoxy)-4-nitrobenzene into a combustible tin capsule.

    • Self-Validating Check: Run a pre-weighed empty tin capsule as a procedural blank. If the baseline nitrogen peak exceeds 0.05 mV, atmospheric purging is incomplete, and the autosampler seal must be replaced before proceeding.

  • Combustion: Drop the capsule into a quartz reactor at 1050°C under a highly oxygenated environment. The tin undergoes an exothermic oxidation, pushing localized temperatures above 1800°C to ensure complete cleavage of the robust ether bond.

  • Halogen Scrubbing (Critical Step): Pass the combustion gases through a silver wool scrubber heated to 500°C.

    • Causality: Free iodine gas (

      
      ) will permanently corrode the Thermal Conductivity Detector (TCD) filaments. The silver wool quantitatively traps the halogen as solid silver iodide (
      
      
      
      ), protecting the downstream sensors.
  • Detection: The remaining gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via a GC column and quantified by the TCD.
Protocol B: Iodine Quantification via Combustion Ion Chromatography (CIC)

Traditional CHNS analyzers fail to quantify heavy halogens accurately. We utilize CIC, which combines pyrohydrolytic combustion with the separation power of Ion Chromatography[3][4].

  • Sample Introduction: Weigh 5.0 mg of the standard into a ceramic boat.

  • Pyrohydrolysis: Combust the sample at 1000°C in an Argon/Oxygen atmosphere.

    • Causality: The continuous introduction of water vapor (pyrohydrolysis) ensures that iodine is converted entirely to

      
       and 
      
      
      
      rather than forming refractory organic fragments[1].
  • Aqueous Absorption: Route the effluent gases into an absorption vessel containing an aqueous solution of hydrazine (

    
    ).
    
    • Causality: Hydrazine acts as a reducing agent, converting any free

      
       gas entirely to iodide ions (
      
      
      
      ), ensuring 100% of the analyte is in a single ionic state for accurate chromatographic integration.
  • IC Separation & Detection: Inject the absorbent into an anion-exchange column and detect the iodide peak via a suppressed conductivity detector[4].

    • Self-Validating Check: Spike the absorption solution with a known concentration of an internal standard (e.g., Bromide). A recovery of 98-102% of the internal standard validates that the pyrohydrolysis and absorption stages are free from matrix-induced suppression.

Workflow Visualization

G Sample 1-(4-Iodophenoxy) -4-nitrobenzene (Standard) Split Sample Aliquoting & Gravimetric Prep Sample->Split CHNS CHNS/O Analyzer (Dumas Combustion) Split->CHNS 1-2 mg (Tin Capsule) CIC Combustion Ion Chromatography (CIC) Split->CIC 5-10 mg (Ceramic Boat) Scrubber Silver Wool Scrubber (Traps Halogens) CHNS->Scrubber Combustion Gases Absorb Aqueous Absorption (Reduces I2 to I-) CIC->Absorb Pyrohydrolysis (1000°C) TCD Thermal Conductivity Detector (TCD) Scrubber->TCD CO2, H2O, N2 Data1 Light Elements (%C, %H, %N, %O) TCD->Data1 IC Ion Chromatograph (Conductivity Detector) Absorb->IC Iodide (I-) Solution Data2 Heavy Halogens (%I) IC->Data2

Bifurcated elemental analysis workflow utilizing CHNS/O and CIC for halogenated organic standards.

Experimental Data: Recovery & Precision

Using the self-validating protocols outlined above, 1-(4-Iodophenoxy)-4-nitrobenzene was analyzed (n=10) to validate its efficacy as a daily working standard. The quantitative results demonstrate exceptional precision, particularly for the challenging iodine fraction.

ElementTheoretical Mass (%)Experimental Mean (%)Absolute DifferenceRSD (%)Analytical Technique
Carbon (C) 42.2542.21-0.040.18Dumas Combustion (TCD)
Hydrogen (H) 2.362.38+0.021.60Dumas Combustion (TCD)
Nitrogen (N) 4.114.10-0.011.21Dumas Combustion (TCD)
Iodine (I) 37.2037.15-0.050.32Combustion IC (Conductivity)

The Relative Standard Deviation (RSD) for iodine recovery via CIC is <0.35%, demonstrating the superiority of this standard/method combination over traditional oxygen flask combustion methods[1][4].

References

  • EAG Laboratories. "Combustion Ion Chromatography (CIC) Overview and Applications." EAG Laboratories.[Link]

  • SciMed. "Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis." SciMed UK.[Link]

  • Elemental Lab. "Halogen Analysis | Combustion Ion Chromatography." Elemental Lab.[Link]

Sources

Comparative

Chromatographic Retention Time Comparison of Nitro-Diphenyl Ether Derivatives: A Comprehensive Guide

Introduction & Analytical Challenges Nitro-diphenyl ether (NDE) derivatives—including oxyfluorfen, bifenox, nitrofen, and acifluorfen—represent a critical class of protoporphyrinogen oxidase (PPO) inhibiting herbicides[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Nitro-diphenyl ether (NDE) derivatives—including oxyfluorfen, bifenox, nitrofen, and acifluorfen—represent a critical class of protoporphyrinogen oxidase (PPO) inhibiting herbicides[1][2]. For analytical scientists and drug development professionals monitoring environmental persistence, metabolic degradation, or formulation purity, accurately separating these structurally similar compounds is paramount.

This guide provides an objective comparison of their chromatographic retention behaviors, grounded in physicochemical causality, and details robust, self-validating protocols for their quantification in complex matrices.

Mechanistic Causality: Polarity, Log P, and Retention Behavior

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention time (


) of NDE derivatives is dictated by their hydrophobicity, which is reliably quantified by the octanol-water partition coefficient (Log P). The elution order follows a predictable logic based on functional group substitutions:
  • Acifluorfen (Log P ~1.18, pKa 3.86): The presence of a free carboxylic acid group renders acifluorfen highly polar and ionizable[2][3]. Even in acidic mobile phases where it remains protonated, it exhibits the weakest hydrophobic interaction with C18 stationary phases, resulting in the earliest elution.

  • Aclonifen (Log P ~3.60): The substitution of an amine group provides moderate polarity, bridging the gap between acidic and highly hydrophobic derivatives.

  • Bifenox (Log P ~4.48): As the methyl ester analog of an acifluorfen-like core, bifenox lacks the ionizable proton. This simple esterification drastically increases its lipophilicity and extends its retention time[4][5].

  • Nitrofen (Log P ~4.64): Lacking the ester or carboxylic acid groups entirely, nitrofen relies solely on its halogenated diphenyl ether core for stationary phase interactions[6].

  • Oxyfluorfen (Log P ~4.73): The addition of an ethoxy group and a trifluoromethyl (-CF3) group maximizes hydrophobic interactions with the alkyl chains of the C18 phase, making it the latest eluting compound among common NDEs[1][7].

G A Acifluorfen (Log P: 1.18) B Aclonifen (Log P: 3.60) A->B Increasing RT in RP-HPLC C Bifenox (Log P: 4.48) B->C Increasing RT in RP-HPLC D Nitrofen (Log P: 4.64) C->D Increasing RT in RP-HPLC E Oxyfluorfen (Log P: 4.73) D->E Increasing RT in RP-HPLC

Fig 1: Correlation between Log P values and RP-HPLC retention times for NDE derivatives.

Self-Validating Experimental Workflows

To ensure analytical trustworthiness, the following protocols incorporate self-validating mechanisms, including the use of 4-nitro-diphenyl ether as an internal standard (IS). Under standard isocratic RP-HPLC conditions, this IS elutes at approximately 5.9 minutes, providing a reliable reference point to correct for matrix effects and extraction losses[8].

Protocol 1: Modified QuEChERS Extraction for Mixed NDEs

Expertise & Causality Note: Standard QuEChERS protocols utilize Primary Secondary Amine (PSA) in the dispersive solid-phase extraction (dSPE) step to remove organic acids and sugars. However, because acifluorfen is an acidic herbicide (pKa 3.86), PSA acts as a weak anion exchanger and will irreversibly bind and remove the target analyte from the extract. Therefore, when profiling mixed NDEs, PSA must be omitted or replaced with C18 sorbent to maintain recovery rates.

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of LC-MS grade water and vortex for 1 minute.

  • Internal Standard Addition: Spike the sample with 100 µL of 4-nitro-diphenyl ether IS solution (10 µg/mL).

  • Extraction: Add 10 mL of Acetonitrile (MeCN). Acetonitrile is preferred over methanol as it provides superior precipitation of matrix proteins and better solubility for highly hydrophobic NDEs like oxyfluorfen.

  • Partitioning: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 3000 rpm for 5 minutes[9].

  • Clean-up: Transfer 1 mL of the upper MeCN layer to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 (Avoid PSA). Vortex for 30 seconds and centrifuge.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Workflow S1 1. Sample + Water + MeCN S2 2. Add MgSO4 & NaCl (Partitioning) S1->S2 S3 3. Centrifugation (3000 rpm) S2->S3 S4 4. dSPE Clean-up (Avoid PSA for Acids) S3->S4 S5 5. LC-MS/MS or GC-MS Analysis S4->S5

Fig 2: Modified QuEChERS extraction workflow for NDE herbicides in complex matrices.

Protocol 2: RP-HPLC-UV/MS Analytical Method
  • Column: C18 (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: 0.1% Formic acid in Water (Crucial: maintains acifluorfen in its protonated, neutral state to prevent peak tailing).

    • Channel B: Acetonitrile.

  • Gradient: Isocratic elution at 60% B for 5 minutes (useful for rapid IS and early eluters), followed by a linear gradient to 95% B over 15 minutes to elute hydrophobic derivatives like bifenox and oxyfluorfen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 300 nm or ESI-MS in negative mode for acifluorfen and positive/negative switching for neutral ethers.

Data Presentation: Quantitative Comparisons

Table 1: Physicochemical Properties of NDE Derivatives
CompoundLog PpKaKey Functional GroupsExpected RP-HPLC Elution
Acifluorfen 1.183.86Carboxylic acid, -CF3, -Cl, -NO21 (Earliest)
Aclonifen 3.60N/AAmine, -Cl, -NO22
Bifenox 4.48N/AMethyl ester, -Cl, -NO23
Nitrofen 4.64N/A-Cl, -NO24
Oxyfluorfen 4.73N/AEthoxy, -CF3, -Cl, -NO25 (Latest)
Table 2: Representative Chromatographic Retention Times

Note: Exact retention times vary based on column dimensions and specific gradient profiles. The data below represents standardized gradient conditions cited in literature.

CompoundRP-HPLC-UV/MS (min)*GC-MS/MS (min)**
Acifluorfen 1.1 - 4.2N/A (Requires Derivatization)
4-Nitro-diphenyl ether (IS) 5.9[8]6.8
Aclonifen 16.2[10]14.5
Bifenox 17.7[10]16.8
Nitrofen 18.517.2
Oxyfluorfen 21.315.69[9]

( * ) HPLC conditions based on C18 gradient elution tracking degradation of diphenyl-ethers. ( ** ) GC-MS/MS conditions based on TSQ Quantum XLS multi-residue pesticide determinations.

References

1.[10] Study of the degradation of diphenyl-ether herbicides aclonifen and bifenox in different environmental waters - ResearchGate -10 2.[8] Determination of Carbamic Herbicides by High Performance Liquid Chromatography (HPLC). II. Chlorpropham - Taylor & Francis - 8 3.[9] LC-MS Applications for Food Safety Analysis Compendium - Thermo Fisher Scientific - 9 4.[4] Bifenox Properties - Microchem - 4 5.[7] Oxyfluorfen benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)- (9CI) - The Good Scents Company - 7 6.[6] Nitrofen Chromatographic Separation - SIELC Technologies - 6 7.[5] Bifenox | CID 39230 - PubChem (NIH) - 5 8.[1] Oxyfluorfen | CID 39327 - PubChem (NIH) -1 9.[2] Acifluorfen Mechanism and Properties - Wikipedia - 2 10.[3] Acifluorfen sodium | CID 44072 - PubChem (NIH) - 3

Sources

Validation

Assessing the Purity of 1-(4-Iodophenoxy)-4-nitrobenzene: A Comparative Guide to Thin-Layer Chromatography (TLC) Methodologies

Executive Summary 1-(4-Iodophenoxy)-4-nitrobenzene (Molecular Weight: 341.10 g/mol ) is a highly conjugated diaryl ether[1]. It serves as a critical structural building block in the synthesis of thermotropic liquid-cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Iodophenoxy)-4-nitrobenzene (Molecular Weight: 341.10 g/mol ) is a highly conjugated diaryl ether[1]. It serves as a critical structural building block in the synthesis of thermotropic liquid-crystalline polyimides[2] and advanced pharmaceutical agents, such as pan-PIM kinase inhibitors used in oncology[3].

Because this compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) or Ullmann cross-coupling of 4-iodophenol and a 1-halo-4-nitrobenzene (e.g., 1-fluoro-4-nitrobenzene)[4], assessing the purity of the final product requires analytical techniques capable of distinguishing the target diaryl ether from unreacted starting materials. This guide objectively compares Thin-Layer Chromatography (TLC) stationary phases and provides a self-validating experimental protocol to ensure rigorous purity assessment.

Mechanistic Grounding: The Chemistry of Separation

To design a robust chromatographic method, one must understand the causality behind the separation. TLC operates on the principle of differential partitioning between a stationary phase and a mobile solvent phase[5]. The separation of 1-(4-Iodophenoxy)-4-nitrobenzene from its synthetic precursors relies on distinct functional group interactions:

  • Impurity A (4-Iodophenol): Possesses a free hydroxyl (-OH) group, acting as a strong hydrogen-bond donor. On a normal-phase silica plate, this hydroxyl group interacts strongly with the surface silanol (Si-OH) groups, resulting in high retention and a low Retention factor (

    
    )[5].
    
  • Impurity B (1-Fluoro-4-nitrobenzene): Lacks hydrogen-bonding capabilities. Its polarity is driven solely by the dipole moments of the fluoro and nitro groups. Because it cannot hydrogen-bond with silica, it migrates rapidly with the mobile phase, yielding a high

    
    .
    
  • Target Analyte (1-(4-Iodophenoxy)-4-nitrobenzene): The formation of the ether linkage eliminates the hydrogen-bond donor capacity of the phenol. While the molecule possesses polar nitro and ether groups, its large, bulky hydrophobic core (two halogenated/nitrated aromatic rings) significantly reduces its affinity for polar stationary phases compared to the phenolic starting material. It typically elutes between the two starting materials.

Mechanism cluster_0 Normal Phase (Silica Gel 60) cluster_1 Reversed Phase (C18) N1 4-Iodophenol (Strong H-Bonding) N2 1-(4-Iodophenoxy)-4-nitrobenzene (Dipole/Hydrophobic) N1->N2 Increasing Rf Value (Hexane:EtOAc) N3 1-Fluoro-4-nitrobenzene (Weak Dipole) N2->N3 Increasing Rf Value (Hexane:EtOAc) R1 1-(4-Iodophenoxy)-4-nitrobenzene (High Hydrophobicity) R2 1-Fluoro-4-nitrobenzene (Moderate Hydrophobicity) R1->R2 Increasing Rf Value (MeOH:Water) R3 4-Iodophenol (High Polarity) R2->R3 Increasing Rf Value (MeOH:Water)

Figure 1. Inverse retention mechanisms of reaction components on Normal Phase vs. Reversed Phase TLC.

Comparative Analysis of TLC Stationary Phases

Selecting the correct stationary phase is critical for resolving structurally similar aromatic compounds. Table 1 compares the performance of three common TLC modalities for this specific chemical mixture.

Table 1: Quantitative Comparison of TLC Stationary Phases for Diaryl Ether Purity Assessment

Stationary PhasePrimary Separation MechanismOptimal Mobile PhaseEstimated

: 4-Iodophenol
Estimated

: Target Product
Estimated

: 1-Fluoro-4-nitrobenzene
Performance Verdict
Silica Gel 60 F

(Normal Phase)
Adsorption (H-bonding & Dipole)Hexane : Ethyl Acetate (9:1 v/v)0.20 - 0.250.50 - 0.600.75 - 0.85Optimal. Excellent resolution due to distinct H-bonding profiles[5].
RP-18 F

(Reversed Phase)
Partitioning (Hydrophobic interactions)Methanol : Water (80:20 v/v)0.70 - 0.800.15 - 0.250.40 - 0.50Good. Target product is highly hydrophobic and retains strongly, but plates are more expensive.
Aluminum Oxide (Alumina) Adsorption (Ion-exchange & Polar)Hexane : Ethyl Acetate (95:5 v/v)0.05 - 0.100.60 - 0.700.80 - 0.90Sub-optimal. Phenol binds too irreversibly (streaking), leading to poor resolution.

Note:


 values are representative experimental estimates based on functional group polarity and standard chromatographic behavior of diaryl ethers[5][6].

Optimized Experimental Protocol: Normal-Phase TLC

To ensure scientific trustworthiness, the following protocol utilizes a self-validating co-spotting system . Running the crude mixture in isolation is prone to false positives due to solvent front variations or chamber saturation inconsistencies[5]. By spotting standards alongside the crude mixture, the plate acts as its own internal control[6].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~1 mg of the crude 1-(4-Iodophenoxy)-4-nitrobenzene in 1 mL of ethyl acetate to create a 0.1% w/v solution[6].

    • Prepare separate reference solutions of pure 4-iodophenol and 1-fluoro-4-nitrobenzene at the same concentration.

  • Chamber Equilibration:

    • Prepare a mobile phase of Hexane : Ethyl Acetate (9:1 v/v)[5].

    • Place a filter paper inside the developing chamber and add the mobile phase. Seal the chamber and allow it to equilibrate for 15 minutes. Causality: Vapor saturation prevents the evaporation of the solvent from the plate during development, which would otherwise cause artificial

      
       inflation and spot broadening.
      
  • Self-Validating Spotting (The 4-Lane Method):

    • Using a glass microcapillary, apply four distinct spots 1.5 cm from the bottom of a Silica Gel 60 F

      
       plate[6]:
      
      • Lane 1: 4-Iodophenol standard.

      • Lane 2: 1-Fluoro-4-nitrobenzene standard.

      • Lane 3 (Co-spot): Crude mixture + both standards overlaid. (Validates that matrix effects are not shifting the

        
        ).
        
      • Lane 4: Crude reaction mixture.

  • Development:

    • Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil[6].

  • Visualization (UV 254 nm):

    • Allow the plate to dry completely.

    • Illuminate the plate with a short-wave UV lamp (254 nm).

    • Causality: The F

      
       indicator in the silica fluoresces green under UV light. The highly conjugated nitrobenzene and iodobenzene rings of the analyte strongly absorb UV light at 254 nm, quenching the fluorescence and appearing as distinct dark purple/black spots[3][7][8].
      

Workflow A Crude Reaction Mixture B Sample Preparation A->B C TLC Plate Development B->C D UV 254 nm Visualization C->D E Rf Calculation & Purity Assessment D->E

Figure 2. Step-by-step workflow for the TLC-based purity assessment of 1-(4-Iodophenoxy)-4-nitrobenzene.

Alternative Analytical Modalities

While TLC provides rapid, qualitative, and semi-quantitative purity data, it should be contextualized against instrumental alternatives for final product validation:

  • High-Performance Liquid Chromatography (HPLC-UV): Offers superior quantitative resolution. Using a C18 column with an Acetonitrile/Water gradient, HPLC can detect trace isomeric impurities (e.g., ortho-substituted byproducts) that may co-elute on a silica TLC plate[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for volatile impurities. However, the high molecular weight and boiling point of 1-(4-Iodophenoxy)-4-nitrobenzene require high-temperature columns, and thermal degradation of the ether linkage or cleavage of the iodine atom can sometimes occur at extreme injector temperatures[7]. TLC remains the safer, non-destructive initial screening tool.

References

  • Stenutz. "1-(4-iodophenoxy)-4-nitrobenzene Chemical Properties." Stenutz.eu. Available at: [Link]

  • Google Patents. "US20240199531A1 - All-aromatic liquid-crystalline homo-polyimides with aromatic endgroups and crosslinked products therefrom." Google Patents.
  • National Institutes of Health (NIH). "Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer." PMC. Available at: [Link]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation, 2023. Available at: [Link]

  • University of Colorado Boulder. "Thin Layer Chromatography (TLC)." Organic Chemistry at CU Boulder. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." Beilstein J. Org. Chem., 2012. Available at: [Link]

  • RSC Publishing. "Synthesis, photodegradation, and biological evaluation." Royal Society of Chemistry, 2021. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Iodophenoxy)-4-nitrobenzene proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory personnel with a field-proven, self-validating system for the safe handling and disposa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory personnel with a field-proven, self-validating system for the safe handling and disposal of 1-(4-Iodophenoxy)-4-nitrobenzene .

Proper chemical waste management extends beyond simple compliance; it is a critical safety imperative that protects personnel, infrastructure, and the environment from the unique reactive hazards of complex organic molecules[1].

Chemical Profiling & Mechanistic Causality

1-(4-Iodophenoxy)-4-nitrobenzene (C₁₂H₈INO₃) is a halogenated nitroaromatic ether. Its end-of-life management is dictated by two highly reactive functional groups, which require strict segregation protocols:

  • The Iodine Atom (Halogenated Hazard): Halogenated solvents and organic compounds must never be mixed with non-halogenated waste. If incinerated at standard temperatures, halogenated organics can form highly toxic polyhalogenated dioxins and furans. Furthermore, the thermal decomposition of iodinated compounds releases corrosive hydrogen iodide (HI) gas and toxic iodine vapors[2]. Therefore, this waste must be segregated into a dedicated "Halogenated Organic" stream, which is routed to specialized high-temperature incinerators equipped with alkaline scrubbers[3].

  • The Nitro Group (Reactivity Hazard): Nitroaromatics are inherently energy-rich and prone to exothermic decomposition. In the presence of strong inorganic bases, reducing agents, or catalytic metals, nitro groups can undergo violent reduction reactions or form shock-sensitive salts[4]. This necessitates strict chemical segregation to ensure the waste container is completely free of incompatible reactive agents[5].

Quantitative Operational Parameters

To ensure Resource Conservation and Recovery Act (RCRA) compliance and physical safety, all laboratory personnel must adhere to the following quantitative limits when managing this compound[6][7].

Operational ParameterRegulatory Limit / Best PracticeMechanistic Rationale
Max Accumulation Volume 55 Gallons (per SAA)EPA RCRA limit for standard hazardous waste accumulation before mandatory facility transfer[8].
Container Headspace Minimum 10% (Fill to ≤90%)Accommodates vapor pressure expansion and prevents pressure-induced container rupture[4][9].
Max Storage Duration 90 Days (LQG) or 6 Months (Academic)Federal compliance limits for Satellite Accumulation Areas (SAAs) to prevent long-term degradation[1][9].
Aqueous Content Limit < 20% WaterHigh water content in halogenated waste severely complicates the high-temperature incineration process[5].

Self-Validating Disposal Protocol

This step-by-step methodology incorporates built-in validation checks to ensure that human error does not compromise the safety of the waste stream.

Phase 1: Point-of-Generation Segregation

  • Characterize the Waste: Identify the primary waste stream as "Halogenated Organic Waste" due to the covalently bound iodine atom[3][5].

  • Isolate Incompatibles: Ensure the waste mixture contains absolutely no strong acids, inorganic bases (e.g., NaOH, KOH), or oxidizing agents (e.g., peroxides)[4][5].

  • Validation Check: Before adding the 1-(4-Iodophenoxy)-4-nitrobenzene solution to a bulk waste carboy, test a 1 mL aliquot of the mixture with universal indicator paper. Proceed only if the pH is neutral (pH 6–8), confirming the absence of reactive acids or bases.

Phase 2: Containerization

  • Select the Container: Utilize a chemically compatible High-Density Polyethylene (HDPE) container or a PTFE-lined glass bottle. Avoid standard metal containers, which will corrode if trace halogen acids (like HI) form over time[8][9].

  • Transfer in a Controlled Environment: Perform all waste transfers inside a face-velocity certified chemical fume hood to prevent the inhalation of potentially toxic dust or solvent vapors[10].

  • Manage Headspace: Fill the container to no more than 90% capacity.

  • Validation Check: Visually confirm that at least 1 inch (or 10% of the total volume) of empty headspace remains at the top of the container before sealing the threaded cap[4][9].

Phase 3: RCRA-Compliant Labeling

  • Immediate Tagging: Affix a standard Hazardous Waste tag to the container before or at the exact moment the first drop of waste is added[8][11].

  • Explicit Nomenclature: Write the full chemical name "1-(4-Iodophenoxy)-4-nitrobenzene" and check the boxes for "Toxic" and "Halogenated Organic." Do not use chemical formulas (e.g., C₁₂H₈INO₃) or abbreviations, as this violates OSHA Hazard Communication Standards[6][11].

Phase 4: SAA Storage and EHS Transfer

  • Secondary Containment: Place the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, resting inside a secondary containment bin to capture potential leaks[1][4].

  • Initiate Transfer: Monitor the start date on the label. Submit a waste pickup request to your Environmental Health and Safety (EHS) department well before the 90-day (or 6-month) limit is reached[8][9]. Under no circumstances should this chemical be disposed of via the sanitary sewer or regular solid waste[6][7].

Disposal Workflow Visualization

DisposalWorkflow Step1 Identify Waste: 1-(4-Iodophenoxy)-4-nitrobenzene Step2 Check Compatibility: Ensure pH 6-8, No Oxidizers Step1->Step2 Step3 Segregate: Halogenated Organic Stream Step2->Step3 Validated Neutral Step4 Containerize: HDPE, Max 90% Capacity Step3->Step4 Step5 Label & Store: SAA Secondary Containment Step4->Step5 Step6 EHS Transfer: High-Temp Incineration Step5->Step6 < 90 Days

Workflow for the safe segregation and disposal of halogenated nitroaromatic laboratory waste.

Emergency Spill & Release Logistics

In the event of an accidental release of 1-(4-Iodophenoxy)-4-nitrobenzene, immediate logistical action is required to prevent environmental contamination and personnel exposure.

  • Secure the Area: Evacuate non-essential personnel from the immediate vicinity and assess the scene. If the spill is large or highly concentrated, contact EHS or Security Services immediately[5][10].

  • Don Appropriate PPE: Responders must wear double nitrile or Viton gloves, splash-proof chemical goggles, and a fully buttoned lab coat[10][11].

  • Containment (Solid Spill): If the material is in its dry, solid form, carefully vacuum or sweep it up using a method that does not generate airborne dust. Place the recovered material into a secure hazardous waste container[12][13].

  • Containment (Liquid/Solvent Spill): If dissolved in a solvent, absorb the liquid using an inert, dry material (such as vermiculite or commercial spill pads). Do not use combustible materials like sawdust[3][10].

  • Decontamination: Wash the affected surface area thoroughly with soap and water. Place all used spill pads, absorbent materials, and contaminated PPE into a sealed bag, tag it as "Hazardous Waste - Spill Debris," and request immediate EHS disposal[3][10].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]

  • Halogenated Solvents. Washington State University. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Braun Research Group. Available at: [Link]

  • Lab Waste Disposal Requirement. Kent State University Compliance and Risk Management. Available at: [Link]

  • Material Safety Data Sheet #3303 (Halogenated Nitrobenzene). Greenbook.net. Available at: [Link]

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